molecular formula C13H18N2O2 B8793256 Methyl phenyl-piperazin-1-YL-acetate CAS No. 864932-46-7

Methyl phenyl-piperazin-1-YL-acetate

Cat. No.: B8793256
CAS No.: 864932-46-7
M. Wt: 234.29 g/mol
InChI Key: YLSZHCRANHDFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phenyl-piperazin-1-YL-acetate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl phenyl-piperazin-1-YL-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl phenyl-piperazin-1-YL-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

864932-46-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-phenyl-2-piperazin-1-ylacetate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3

InChI Key

YLSZHCRANHDFCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Pharmacological profile of phenylpiperazine acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Profiling of Phenylpiperazine Acetate Derivatives

Executive Summary

The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, renowned for its versatility in targeting G-protein-coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2/D3) systems. Recent advancements have expanded this utility by incorporating acetate functionalities —specifically 2-(4-phenylpiperazin-1-yl)acetic acid derivatives.

This structural modification serves two critical functions:

  • Pharmacokinetic Optimization: The acetate group acts as a flexible linker that modulates lipophilicity (logP) and metabolic stability.

  • Divergent Pharmacology: Depending on the terminal substitution of the acetate linker, these derivatives exhibit a bifurcated pharmacological profile:

    • CNS Depressants: Acting as rapid-recovery hypnotic agents via GABA-A receptor modulation.[1]

    • Anti-inflammatory/Analgesic Agents: Acting as dual COX/LOX inhibitors with reduced gastric toxicity compared to classical NSAIDs.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validation protocols for this emerging class of compounds.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of an N-substituted phenylpiperazine ring linked to an acetate moiety. The biological activity is dictated by the electronic and steric nature of substituents at two key positions: the phenyl ring (


) and the acetate terminus (

).
The SAR Logic
  • The Phenyl Ring (

    
    ): 
    
    • Ortho-substitution (e.g., -OCH3, -Cl): Critical for high affinity at 5-HT1A and Alpha-1 adrenergic receptors. The steric bulk forces the phenyl ring into a conformation orthogonal to the piperazine plane, favoring receptor pocket fit.

    • Meta/Para-substitution (e.g., -CF3): Often shifts selectivity towards 5-HT2A or 5-HT2C receptors.

  • The Acetate Linker (

    
    ): 
    
    • Esters/Amides: Conversion to phenylacetates or bulky amides (e.g., benzoxazolinones) creates lipophilic pockets essential for crossing the Blood-Brain Barrier (BBB), facilitating CNS activity (Hypnotic/Anxiolytic).

    • Free Acids/Hydrazides: Tend to restrict CNS penetration, favoring peripheral anti-inflammatory activity via COX enzyme inhibition.

Visualization: SAR Map of Phenylpiperazine Acetates

SAR_Map Core Phenylpiperazine Acetate Core R1 Phenyl Substituent (R1) (Electronic/Steric Control) Core->R1 R2 Acetate Terminus (R2) (Functional/Kinetic Control) Core->R2 R1_Ortho Ortho (-OCH3, -Cl) -> 5-HT1A / Alpha-1 Affinity R1->R1_Ortho R1_Meta Meta (-CF3) -> 5-HT2A / 5-HT7 Selectivity R1->R1_Meta CNS_Activity CNS Profile (Anxiolytic/Hypnotic) R1_Ortho->CNS_Activity Increases Selectivity R2_Ester Phenylacetate Esters -> GABA-A Modulation (Hypnotic/Sedative) R2->R2_Ester R2_Acid Acids / Hydrazides -> COX/LOX Inhibition (Anti-inflammatory) R2->R2_Acid R2_Ester->CNS_Activity Increases BBB Pen.

Caption: SAR map illustrating how specific substitutions at the R1 (phenyl) and R2 (acetate) positions dictate the pharmacological divergence between CNS and peripheral activity.

Pharmacological Profiles

Profile A: CNS Modulation (Hypnotic & Anxiolytic)
  • Target: GABA-A Receptor (Positive Allosteric Modulator) and 5-HT1A (Agonist).

  • Mechanism:

    • Hypnotic Action: Phenylpiperazine-phenylacetate derivatives (e.g., analogs of propanidid) bind to the GABA-A receptor complex.[1] Unlike benzodiazepines, some derivatives show a distinct binding mode that promotes rapid onset and ultra-short duration of action due to rapid esterase hydrolysis in plasma.

    • Anxiolytic Action: The arylpiperazine moiety acts as a "warhead" for the 5-HT1A receptor. Agonism inhibits adenylyl cyclase via

      
       protein coupling, leading to neuronal hyperpolarization.
      
Visualization: 5-HT1A Signaling Pathway

Signaling_Pathway Ligand Phenylpiperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits K_Channel GIRK Channel (Opening) G_Protein->K_Channel Activates (Beta-Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol K+ Efflux Response Anxiolytic / Antidepressant Effect Hyperpol->Response

Caption: 5-HT1A signaling cascade triggered by phenylpiperazine agonists, leading to adenylyl cyclase inhibition and membrane hyperpolarization.

Profile B: Anti-inflammatory & Analgesic[5]
  • Target: Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX).

  • Mechanism: The piperazine nitrogen acts as a proton acceptor, potentially interacting with the carboxylic acid binding site of COX enzymes. Derivatives linked to benzoxazolinone or 1,4-benzodioxan scaffolds have demonstrated significant edema inhibition, comparable to diclofenac, by suppressing Prostaglandin E2 (PGE2) synthesis.

Experimental Protocols

To validate the profiles described above, the following self-validating protocols are recommended.

Synthesis: N-Alkylation of Phenylpiperazine

Objective: Synthesize ethyl 2-(4-(4-chlorophenyl)piperazin-1-yl)-2-methylpropanoate (Representative Intermediate).

Reagents:

  • 1-(4-Chlorophenyl)piperazine dihydrochloride (1.0 eq)

  • Ethyl 2-bromo-2-methylpropanoate (1.1 eq)

  • Cesium Carbonate (

    
    , 5.0 eq) - Base
    
  • Sodium Iodide (NaI, 0.5 eq) - Catalyst

  • DMSO (Solvent)[2][3]

Protocol:

  • Dissolution: Dissolve 5.0 g of phenylpiperazine salt in 30 mL DMSO.

  • Activation: Add

    
     and NaI. Stir at room temperature for 15 minutes to generate the free base in situ.
    
  • Alkylation: Dropwise add ethyl 2-bromo-2-methylpropanoate.

  • Reaction: Stir at 25–30°C for 12 hours. Monitor via TLC (10% EtOAc in Hexane).[2][3]

  • Workup: Dilute with 200 mL water. Extract with Ethyl Acetate (2 x 200 mL).

  • Purification: Wash organic layer with water, dry over

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Validation: Yield should be >80%. Confirm structure via 1H-NMR (Look for ethyl quartet at ~4.2 ppm and piperazine multiplet).

Assay: 5-HT1A Radioligand Binding (CNS Profile)

Objective: Determine affinity (


) of the derivative.

Materials:

  • Membranes: CHO cells stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (0.5–1.0 nM).
    
  • Non-specific control: 10

    
     Serotonin (5-HT).[4]
    

Step-by-Step Protocol:

  • Preparation: Thaw membranes and resuspend in Assay Buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4).
    
  • Incubation: In a 96-well plate, add:

    • 50

      
       Test Compound (various concentrations).[4][5][6]
      
    • 50

      
      
      
      
      
      -8-OH-DPAT.
    • 100

      
       Membrane suspension (10-20 
      
      
      
      protein).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count radioactivity (CPM).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Assay: Carrageenan-Induced Paw Edema (Anti-inflammatory Profile)

Objective: Assess in vivo efficacy.[7][8]

Protocol:

  • Baseline: Measure initial paw volume (

    
    ) of Wistar rats using a plethysmometer.
    
  • Dosing: Administer test compound (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation: % Inhibition =

    
    .[9]
    

Data Interpretation & Reference Values

When analyzing results, compare your derivatives against these established benchmarks found in literature.

Table 1: Representative Pharmacological Data

Compound ClassTargetKey MetricReference ValueBiological Effect
Phenylpiperazine-Phenylacetate GABA-A

(Rabbit)
5.2 mg/kgRapid Hypnotic (similar to Propanidid)
2-(4-phenylpiperazin-1-yl)acetamide 5-HT1A

0.5 - 2.0 nMPotent Anxiolytic
Benzoxazolinone-Piperazine COX/LOX% Edema Inh.~40% (at 3 hr)Anti-inflammatory (similar to Diclofenac)

References

  • Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2022). URL:[Link]

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Source: Chemical Biology & Drug Design (via Semantic Scholar). URL:[Link][10][11]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines... affinity for 5-HT1A and alpha 1 receptors. Source: Journal of Medicinal Chemistry (1997). URL:[Link]

  • Radioligand Binding Assay Protocol. Source: Gifford Bioscience / Springer Nature Protocols. URL:[Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Source: Molbank (MDPI). URL:[Link]

Sources

Methyl phenyl-piperazin-1-yl-acetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling of Methyl 2-(4-phenylpiperazin-1-yl)acetate

Executive Summary

Methyl 2-(4-phenylpiperazin-1-yl)acetate (CAS: 63556-91-6 analogs) represents a critical pharmacophore in medicinal chemistry, serving as a structural intermediate for piperazine-based antihistamines (e.g., Levocetirizine precursors) and psychotropic agents. Its solubility profile is governed by a competitive internal architecture: the lipophilic N-phenyl ring, the basic piperazine core, and the polar aprotic methyl ester tail.

This technical guide provides a comprehensive analysis of the solubility behavior of this molecule.[1] It moves beyond static data points to establish a predictive thermodynamic framework and a self-validating experimental protocol for researchers optimizing synthesis, purification, or formulation.

Chemical Identity & Structural Thermodynamics

To predict solubility, we must first deconstruct the solute's molecular interaction potential.

  • IUPAC Name: Methyl 2-(4-phenylpiperazin-1-yl)acetate

  • Molecular Formula:

    
    [2]
    
  • Key Functional Motifs:

    • Phenyl Ring: Planar, hydrophobic,

      
      -
      
      
      
      stacking contributor. Drives solubility in aromatic and chlorinated solvents.[3]
    • Piperazine Core:

      • 
         (Aniline-like): Conjugated with the phenyl ring; reduced basicity; low H-bond acceptance.
        
      • 
         (Tertiary Amine): The primary site for protonation (
        
        
        
        ). Drives pH-dependent aqueous solubility.[1][4]
    • Methyl Ester: Polar aprotic; Hydrogen bond acceptor (HBA).

Thermodynamic Prediction (Hansen Solubility Parameters)

Based on group contribution methods, the predicted solubility behavior follows a "Like Dissolves Like" distribution favoring moderately polar aprotic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion force compatibility with the phenyl ring; dipole interactions with the ester.
Polar Aprotic Ethyl Acetate, Acetone, THFGood (20–80 mg/mL)Dipole-dipole interactions match the ester functionality. Ideal for recrystallization.
Protic Methanol, EthanolModerate to High H-bonding with the ester carbonyl and

amine. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Non-Polar Hexane, HeptanePoor (<5 mg/mL)The polar ester and amine groups create a high energetic barrier for dissolution in pure alkanes.
Aqueous Water (pH 7)Low The lipophilic phenyl group dominates at neutral pH.
Aqueous Water (pH < 4)High Protonation of

forms a cationic salt, drastically increasing aqueous solubility.

Experimental Protocols: Determination & Optimization

As a Senior Scientist, I advise against relying solely on literature values, which often vary by purity and polymorph. The following protocols are designed to generate self-validating in-house data .

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this method to establish precise saturation limits for process scale-up.

  • Preparation: Weigh approx. 100 mg of Methyl 2-(4-phenylpiperazin-1-yl)acetate into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add the target solvent in 100

    
    L increments while maintaining the system at 25°C (or target process temperature).
    
  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume. If not, continue adding.

  • Saturation Verification: Once dissolution slows, place the vial in a shaker bath at constant temperature for 24 hours to ensure thermodynamic equilibrium.

  • Filtration & Drying: Filter the supernatant through a 0.45

    
    m PTFE filter. Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue.
    
  • Calculation:

    
    
    
Protocol B: pH-Dependent Solubility Profiling

Critical for extraction and work-up optimization.

  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

  • Excess Addition: Add excess solid compound to each buffer vial.

  • Analysis: After 24-hour equilibration, filter and analyze the supernatant via HPLC-UV (Detection at 254 nm, utilizing the phenyl chromophore).

  • Data Interpretation: Plot Solubility vs. pH. The inflection point determines the apparent

    
     of the 
    
    
    
    nitrogen.

Process Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection during synthesis and purification.

Figure 1: Solubility Screening & Solvent Selection Logic

SolubilityLogic Start Start: Solvent Selection CheckPolarity Analyze Polarity Requirements (Phenyl vs. Ester/Amine) Start->CheckPolarity BranchHigh High Solubility Needed (Reaction/Stock Soln) CheckPolarity->BranchHigh BranchSelective Selective Solubility Needed (Crystallization/Wash) CheckPolarity->BranchSelective DCM Dichloromethane (DCM) Excellent Solubility BranchHigh->DCM chlorinated EtOAc Ethyl Acetate Moderate Solubility (T-dependent) BranchSelective->EtOAc polar aprotic Hexane Hexane/Heptane Anti-Solvent BranchSelective->Hexane non-polar Recryst Recrystallization Strategy: Dissolve in Hot EtOAc -> Add Hexane -> Cool EtOAc->Recryst Primary Solvent Hexane->Recryst Anti-Solvent

Caption: Decision matrix for selecting solvents based on process stage (Reaction vs. Purification).

Figure 2: Synthesis & Work-up Flow

WorkUp Reactants 1-Phenylpiperazine + Methyl Bromoacetate Reaction Reaction (Acetone/K2CO3) Reactants->Reaction Quench Quench/Extraction (Water + DCM) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Contains Product PhaseSep->OrgLayer Product Partitioning AqLayer Aqueous Layer (Salts/Impurities) PhaseSep->AqLayer

Caption: Standard work-up flow leveraging the lipophilicity of the target molecule in DCM.

Process Implications & Troubleshooting

Crystallization Strategy

For purification, a single-solvent system is often insufficient due to the molecule's high solubility in standard organics.

  • Recommended System: Ethyl Acetate / Hexane (or Heptane).

  • Methodology: Dissolve the crude ester in minimal hot Ethyl Acetate (approx. 50°C). Slowly add Hexane until slight turbidity persists. Cool gradually to 0°C. The non-polar Hexane acts as an anti-solvent, forcing the polar ester out of solution while leaving non-polar impurities in the mother liquor.

Extraction Efficiency

When extracting from an aqueous reaction quench:

  • pH Control: Ensure the aqueous phase is pH > 9 .

  • Reasoning: At acidic pH, the

    
     nitrogen protonates, becoming water-soluble and leading to yield loss in the aqueous waste. Basifying ensures the molecule remains in its neutral, lipophilic form, maximizing partitioning into the organic layer (DCM or EtOAc).
    

References

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine (Compound Summary). PubChem. Retrieved from [Link]

  • Czopek, A., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

Sources

The Phenylpiperazine Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-phenylpiperazine moiety stands as a quintessential privileged scaffold in medicinal chemistry, forming the structural heart of a multitude of clinically significant therapeutics.[1][2] Its inherent physicochemical and structural characteristics, coupled with its synthetic tractability, have rendered it an invaluable template for the design of agents targeting a wide array of biological systems, most notably the central nervous system (CNS).[1][3] This guide provides a comprehensive exploration of the phenylpiperazine scaffold, from its fundamental properties and synthesis to its diverse applications in drug discovery. We will delve into the causality behind its success in CNS disorders, its emerging role in oncology, and its potential in other therapeutic arenas, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Phenylpiperazine Scaffold: A Privileged Structural Motif

Historical Context and Rise to Prominence

The journey of phenylpiperazine in medicinal chemistry began in the mid-20th century, with initial explorations of piperazine derivatives for various pharmacological effects.[1] The synthesis of the core 1-phenylpiperazine structure unlocked the door to extensive structure-activity relationship (SAR) studies, which rapidly unveiled its potential as a versatile pharmacophore.[1] Initially investigated for their antihelmintic properties, the true potential of phenylpiperazines was realized in the development of CNS-active agents, where they demonstrated a remarkable ability to interact with dopaminergic, serotonergic, and adrenergic receptors.[3][4] This led to the development of major drug classes, including antipsychotics and antidepressants, cementing the phenylpiperazine scaffold's status as a cornerstone of neuropharmacology.[1]

Core Structural and Physicochemical Features

The phenylpiperazine scaffold consists of a phenyl group connected to a piperazine ring. This seemingly simple arrangement confers a unique combination of structural and chemical properties that are highly advantageous for drug design:

  • Structural Rigidity and Conformational Flexibility: The piperazine ring can adopt chair, boat, and twisted-boat conformations, with the chair conformation being the most stable and prevalent.[5] This provides a degree of conformational flexibility that allows for optimal binding to diverse protein targets. The phenyl group adds a rigid aromatic component for key interactions like pi-stacking.

  • Tunable Basicity: The two nitrogen atoms of the piperazine ring are basic centers that can be protonated at physiological pH.[6] The basicity of these nitrogens can be modulated through substitution, which is crucial for optimizing pharmacokinetic properties such as solubility, absorption, and receptor binding.[7]

  • Synthetic Accessibility: The phenylpiperazine core is readily synthesized, and the nitrogen atoms serve as versatile handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[1][3][8]

These features collectively contribute to the "drug-likeness" of the phenylpiperazine scaffold, making it a highly successful template in drug discovery.[7]

Caption: General Structure of the 1-Phenylpiperazine Scaffold.

Synthetic Strategies: Building the Core and Its Analogs

The synthetic versatility of the phenylpiperazine scaffold is a key driver of its widespread use. A variety of methods exist for the construction of the core and its subsequent derivatization.

Synthesis of the 1-Phenylpiperazine Core

A common and straightforward method for synthesizing the 1-phenylpiperazine core is through a nucleophilic substitution reaction. This typically involves the reaction of an activated phenyl halide (e.g., fluorobenzene or chlorobenzene with electron-withdrawing groups) with an excess of piperazine. Another classical approach is the reaction between aniline and bis(2-chloroethyl)amine hydrochloride.[9][10] More modern approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have also been developed to provide efficient and high-yielding routes to arylpiperazines, even with sterically hindered or electron-rich aryl chlorides.[9]

Derivatization of the Phenylpiperazine Scaffold

Once the core is synthesized, the secondary amine at the N4 position provides a convenient point for diversification. Common derivatization strategies include:

  • N-Alkylation: Reaction with various alkyl halides to introduce aliphatic chains of varying lengths and functionalities.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions to attach other aromatic or heteroaromatic rings.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions allow for the systematic modification of the scaffold to optimize its interaction with biological targets and improve its pharmacokinetic profile.[8][11]

Representative Synthetic Protocol: Synthesis of a 1,2-Benzothiazine Derivative

The following is a representative protocol for the synthesis of new phenylpiperazine derivatives of 1,2-benzothiazine, which have shown potential as anticancer agents.[6]

Step 1: Synthesis of 1,2-Benzothiazine Intermediate (4)

  • The starting substituted saccharin is reacted with a substituted phenacyl bromide to form an intermediate, which is then cyclized in the presence of sodium ethoxide to yield the 1,2-benzothiazine derivative (4).[6]

Step 2: Synthesis of Chloro-oxoethyl-phenylpiperazine (5, 6, or 7)

  • Separately, a substituted phenylpiperazine is reacted with chloroacetyl chloride to produce the corresponding 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine derivative.[6]

Step 3: Alkylation to Yield Final Product

  • A mixture of the 1,2-benzothiazine derivative (4) and sodium ethoxide in anhydrous ethanol is prepared.[6]

  • The appropriate 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine derivative (5, 6, or 7) is added to the mixture.[6]

  • The reaction mixture is refluxed with stirring for 8-10 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the ethanol is distilled off, and the residue is treated with chloroform. Insoluble materials are filtered off, and the final product is isolated and purified.[6]

The Phenylpiperazine Scaffold in Central Nervous System (CNS) Drug Discovery

The phenylpiperazine scaffold is arguably most renowned for its role in the development of drugs targeting the CNS.[1][3] Its ability to interact with a variety of neurotransmitter receptors, particularly dopamine and serotonin receptors, has made it a cornerstone in the treatment of numerous neurological and psychiatric disorders.[3][12]

Targeting Dopaminergic and Serotonergic Systems

Many CNS disorders are linked to dysregulation of dopamine and serotonin signaling pathways. The phenylpiperazine moiety serves as an excellent template for designing ligands that can modulate these receptors.[13][14] Depending on the substitution patterns on both the phenyl ring and the N4 position of the piperazine, derivatives can be tailored to act as agonists, antagonists, or partial agonists with varying degrees of selectivity for different receptor subtypes (e.g., D2, 5-HT1A, 5-HT2A).[13][15]

Key Therapeutic Applications
  • Antipsychotics: Phenylpiperazine derivatives are central to the development of atypical antipsychotics. Aripiprazole, for instance, is a blockbuster drug for schizophrenia and bipolar disorder that features a phenylpiperazine core. Its therapeutic effect is attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1]

  • Antidepressants and Anxiolytics: Trazodone is a prominent antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, built upon a phenylpiperazine scaffold.[1] Its dual mechanism of action involves inhibiting the serotonin transporter and antagonizing the 5-HT2A receptor.[1] Other derivatives, such as buspirone and its analogs, are potent anxiolytics that act as partial agonists at 5-HT1A receptors.[2][4]

Structure-Activity Relationship (SAR) Insights for CNS Targets

Extensive SAR studies have provided valuable insights into the structural requirements for affinity and selectivity towards CNS receptors.[16] For example, in a series of hydantoin-phenylpiperazine derivatives, it was found that:

  • Substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT1A and α1 receptors.[16][17]

  • The meta position appears to be crucial for selectivity between these two receptors, with the 5-HT1A receptor accommodating bulkier substituents than the α1 receptor.[16][17]

  • The length of the alkyl chain connecting the piperazine ring to another moiety also modulates affinity and selectivity.[16][17]

aripiprazole_moa Simplified Mechanism of Action for Aripiprazole aripiprazole Aripiprazole (Phenylpiperazine derivative) d2_receptor Dopamine D2 Receptor aripiprazole->d2_receptor Partial Agonist ht1a_receptor Serotonin 5-HT1A Receptor aripiprazole->ht1a_receptor Partial Agonist ht2a_receptor Serotonin 5-HT2A Receptor aripiprazole->ht2a_receptor Antagonist downstream_d2 Modulation of Dopaminergic Signaling d2_receptor->downstream_d2 downstream_ht1a Modulation of Serotonergic Signaling (Anxiolytic/Antidepressant) ht1a_receptor->downstream_ht1a downstream_ht2a Blockade of Serotonergic Signaling (Antipsychotic) ht2a_receptor->downstream_ht2a therapeutic_effect Therapeutic Effect in Schizophrenia & Bipolar Disorder downstream_d2->therapeutic_effect downstream_ht1a->therapeutic_effect downstream_ht2a->therapeutic_effect

Caption: Simplified Mechanism of Action for Aripiprazole.

The Expanding Role of Phenylpiperazines in Oncology

While firmly established in CNS drug discovery, the phenylpiperazine scaffold is gaining significant attention for its potential in developing novel anticancer agents.[11] These compounds exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[11]

Mechanisms of Anticancer Activity

Phenylpiperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Topoisomerase II (Topo II) Inhibition: Some phenylpiperazine-containing compounds, particularly when integrated with other scaffolds like 1,2-benzothiazine, have been designed as Topo II inhibitors.[6] These molecules can bind to the DNA-Topo II complex, interfering with DNA replication and inducing apoptosis in cancer cells.[6]

  • EGFR Tyrosine Kinase Inhibition: A novel class of phenylpiperazine derivatives has been discovered as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[18] One such compound, 3p, exhibited nanomolar IC50 values in A549 lung cancer cells and induced tumor growth cessation in vivo.[18]

  • Cell Cycle Arrest: Certain quinoxalinyl-piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors.[11]

  • Modulation of α1-Adrenergic Receptors: Naftopidil, an α1-AR antagonist with a phenylpiperazine core, has demonstrated anticancer activities in prostate, bladder, and renal cell lines.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative phenylpiperazine derivatives against various cancer cell lines.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
BS230 1,2-Benzothiazine-phenylpiperazineMCF7 (Breast)More potent than Doxorubicin[6]
Compound 30 Quinoxalinyl-piperazineVarious (Breast, Skin, Pancreas, Cervix)Dose-dependent inhibition[11]
8h Triazole acetamide-phenylpiperazineMCF-7 (Breast)18.62 ± 1.41[19]
3p N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamideA549 (Lung)0.05[18]

Emerging Therapeutic Horizons for the Phenylpiperazine Scaffold

The versatility of the phenylpiperazine scaffold extends beyond CNS and oncology, with promising activity reported in several other therapeutic areas.

  • Antiviral Agents: Phenylpiperazine derivatives have been investigated as potential antiviral agents.[20] For instance, certain 2-phenylpiperazine derivatives linked to a benzofuran scaffold have shown significant inhibition of DNA replication in human adenovirus (HAdV5) and human cytomegalovirus (HCMV).[20][21]

  • Cardiovascular Agents: The scaffold is present in drugs targeting the cardiovascular system. Naftopidil, for example, is used for benign prostatic hyperplasia but also has antihypertensive effects due to its α1-adrenergic receptor antagonism.[11] Other derivatives have been synthesized and evaluated as potential β-blockers with vasodilator activity.[22] Some have also shown antiarrhythmic properties.[23][24]

  • Anti-inflammatory Agents: Phenylpiperazine derivatives of 1,4-benzodioxan have been developed as new and selective inhibitors of cyclooxygenase-2 (COX-2), demonstrating potent anti-inflammatory activity with a reduced risk of gastrointestinal side effects.[25]

  • Acaricidal Activity: In the field of agrochemicals, novel phenylpiperazine derivatives have been synthesized and shown to possess significant acaricidal (mite-killing) activity, highlighting the broad applicability of this scaffold.[10][26]

Key Experimental Protocols for Characterization

The pharmacological characterization of novel phenylpiperazine derivatives relies on a battery of in vitro and in vivo assays. Below are methodologies for two fundamental in vitro experiments.

In Vitro Dopamine D₂ Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.[1]

  • Materials:

    • Cell Membranes: Crude membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.[1][13]

    • Radioligand: [³H]-Spiperone or a similar high-affinity D₂ antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate salts and additives (e.g., 0.9% NaCl, 0.025% ascorbic acid).[1]

    • Non-specific Binding (NSB) Agent: A high concentration of a known D₂ antagonist, such as 2 µM (+)-butaclamol.[1]

    • Test Compound: The phenylpiperazine derivative of interest, prepared in a series of dilutions.

    • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, the NSB agent, or buffer alone (for total binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Materials:

    • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer).[19]

    • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test Compound: The phenylpiperazine derivative, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.

    • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution.

    • Solubilizing Agent: DMSO or a similar solvent to dissolve the formazan crystals.

    • Instrumentation: 96-well plate reader (spectrophotometer), CO₂ incubator.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., doxorubicin) if desired.[19]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.

experimental_workflow Workflow for Phenylpiperazine Compound Characterization synthesis Synthesis of Novel Phenylpiperazine Derivative purification Purification & Structural Characterization (NMR, MS) synthesis->purification primary_screen Primary In Vitro Screening purification->primary_screen receptor_binding Receptor Binding Assays (e.g., D2, 5-HT1A) primary_screen->receptor_binding cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Lines) primary_screen->cytotoxicity secondary_assay Secondary Functional Assays (e.g., cAMP accumulation, Cell Cycle Analysis) receptor_binding->secondary_assay cytotoxicity->secondary_assay adme_tox In Vitro ADME/Tox Profiling (e.g., Microsomal Stability, hERG) secondary_assay->adme_tox in_vivo In Vivo Efficacy Studies in Animal Models adme_tox->in_vivo

Caption: Workflow for Phenylpiperazine Compound Characterization.

Future Perspectives and Conclusion

The phenylpiperazine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry, leading to the development of numerous life-changing medications.[1][2] Its journey from a simple chemical entity to the core of highly optimized drugs illustrates the power of medicinal chemistry in refining the pharmacological properties of a molecular template.[1]

Future research is likely to focus on several key areas:

  • Enhanced Selectivity: The development of derivatives with greater receptor subtype selectivity to minimize off-target effects and improve therapeutic indices.

  • Biased Agonism: Exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways over others at the same receptor, to fine-tune therapeutic effects.

  • Hybrid Molecules: The design of hybrid molecules that combine the phenylpiperazine scaffold with other pharmacophores to achieve multi-target activity, which can be beneficial for complex diseases like cancer and neurodegenerative disorders.[8]

  • New Therapeutic Areas: Continued exploration of the scaffold's potential in less-explored areas such as anti-infectives and metabolic diseases.[7]

References

  • Sega, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Carbone, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Sega, B., et al. (2024). Rational design of new phenylpiperazine derivatives of 1,2-benzothiazine. ResearchGate. Retrieved from [Link]

  • Galeano, F., et al. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. Retrieved from [Link]

  • Kim, J., et al. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. Retrieved from [Link]

  • Singh, S., et al. (n.d.). Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Retrieved from [Link]

  • Al-Obaid, A., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. Taylor & Francis. Retrieved from [Link]

  • Mokry, P., et al. (n.d.). Effects of a newly synthesized fluorophenylpiperazine derivative on basic cardiovascular functions. ResearchGate. Retrieved from [Link]

  • Sanchez-Cespedes, J., et al. (n.d.). Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Mondal, J., et al. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved from [Link]

  • Campillo, M., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Retrieved from [Link]

  • Campillo, M., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Campillo, M., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. ACS Publications. Retrieved from [Link]

  • Sanchez-Cespedes, J., et al. (2017). PIPERAZINE DERIVATIVES AS ANTIVIRAL AGENTS WITH INCREASED THERAPEUTIC ACTIVITY. WIPO Patentscope. Retrieved from [Link]

  • Kim, J., et al. (2026). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • do Couto Maia, R., et al. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Walayat, K., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. NIH. Retrieved from [Link]

  • Powell, W., et al. (1965). PHARMACOLOGY OF A GROUP OF PHENYLPIPERAZINE TETRAZOLE DERIVATIVES WITH ADRENERGIC BLOCKING ACTIONS. PubMed. Retrieved from [Link]

  • Lee, Y., et al. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. Retrieved from [Link]

  • Walayat, K., et al. (2025). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. ResearchGate. Retrieved from [Link]

  • Unknown. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

  • Khusnutdinov, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. In-house Journal. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Retrieved from [Link]

  • Khusnutdinov, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Dahl, R. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Retrieved from [Link]

  • da Silva, T., et al. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • Siwek, A., et al. (2012). Antiarrhythmic properties of phenylpiperazine derivatives of phenytoin with α₁-adrenoceptor affinities. PubMed. Retrieved from [Link]

  • Khusnutdinov, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Sega, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed. Retrieved from [Link]

  • Soares, L. (2021). Cardiovascular activity of a new phenylpiperazine derivative of arylurethane. Repositório - Universidade de Lisboa. Retrieved from [Link]

  • Stana, A., et al. (2025). Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents. ResearchGate. Retrieved from [Link]

Sources

Piperazine Acetate Esters: A Privileged Scaffold for Modular Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Piperazine acetate esters as privileged scaffolds in drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring stands as the third most frequently utilized nitrogen heterocycle in FDA-approved small molecule drugs.[1] Within this class, piperazine acetate esters —specifically (piperazin-1-yl)acetate derivatives—represent a highly versatile "linchpin" scaffold. They serve not merely as passive linkers but as active modulators of physicochemical properties (solubility, pKa) and as robust precursors for diverse pharmacophores including hydrazides, oxadiazoles, and amide-linked bioactive agents.

This guide provides a technical deep-dive into the structural utility, synthetic strategies, and medicinal chemistry applications of piperazine acetate esters. It moves beyond generic descriptions to offer self-validating protocols and mechanistic insights for the practicing scientist.

Structural & Physicochemical Attributes

The "privileged" status of the piperazine acetate scaffold stems from its unique ability to balance conformational rigidity with functional adaptability.

Conformational Dynamics

The piperazine ring predominantly exists in a chair conformation, minimizing torsional strain. This structure provides a defined vector for projecting substituents, which is critical for target engagement.

  • Rigidity: The ring restricts the spatial freedom of the nitrogen lone pairs, often directing them for optimal hydrogen bonding.

  • Flexibility: The N-substituents can adopt equatorial positions, allowing the "acetate arm" to extend into solvent-exposed regions of a protein pocket, often improving solubility without disrupting the primary binding mode.

Physicochemical Tuning
PropertyValue / CharacteristicImpact on Drug Design
pKa (N1/N4) ~5.3 / ~9.8The distal nitrogen (N4) is basic at physiological pH, enhancing aqueous solubility via protonation.
LogP AdjustableThe ester group increases lipophilicity for membrane permeability; hydrolysis to the acid (metabolic or chemical) dramatically lowers LogP.
H-Bonding Donor/AcceptorThe ester carbonyl acts as a weak H-bond acceptor; the protonated amine is a strong H-bond donor.

Synthetic Methodologies: The "Gold Standard" Protocols

Achieving selective mono-functionalization of piperazine is the primary synthetic challenge due to the equivalent nucleophilicity of the two nitrogen atoms. Below are two distinct strategies: the High-Fidelity Route (for library generation) and the Direct Process Route (for scale-up).

Strategy A: High-Fidelity Synthesis via N-Boc Protection

For medicinal chemistry applications where purity and regiocontrol are paramount, the use of N-Boc-piperazine is the self-validating standard. This route eliminates the formation of bis-alkylated byproducts.

Workflow Visualization (DOT):

SynthesisWorkflow Figure 1: High-Fidelity Synthesis of Piperazine Acetate Esters Start Piperazine Step1 1. Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-Piperazine Step1->Inter1 Regiocontrol Step2 2. Alkylation (Ethyl bromoacetate, K2CO3) Inter1->Step2 Inter2 Ethyl 2-(4-Boc-piperazin-1-yl)acetate Step2->Inter2 SN2 Reaction Step3 3. Deprotection (TFA or HCl/Dioxane) Inter2->Step3 Final Ethyl 2-(piperazin-1-yl)acetate (Salt Form) Step3->Final Quantitative

Strategy B: Direct Mono-Alkylation (Process Route)

For larger scales, protecting group strategies add unnecessary cost. Direct alkylation can be achieved by exploiting statistical probability and pH control.

  • Stoichiometry: Use a large excess of piperazine (5–8 equivalents) relative to the alkyl halide.

  • Acidification: Maintaining the reaction at a pH ~5–6 (using acetic acid) protonates one nitrogen, statistically favoring mono-alkylation at the free amine.

Medicinal Chemistry Applications

The piperazine acetate ester is rarely the final drug; it is a versatile intermediate that enables rapid diversification.

The "Masked" Pharmacophore

The ester functionality serves as a gateway to three distinct chemical spaces:

  • Carboxylic Acids: Via hydrolysis.[2] Used in antihistamines (e.g., Cetirizine) to provide a zwitterionic character that restricts blood-brain barrier (BBB) penetration, reducing sedation.

  • Hydrazides: Reaction with hydrazine hydrate yields (piperazin-1-yl)acetohydrazides.[3] These are precursors to 1,3,4-oxadiazoles and 1,2,4-triazoles , which are potent antimicrobial and anticancer pharmacophores.

  • Amides: Direct aminolysis or coupling (post-hydrolysis) to link the piperazine core to other biologically active scaffolds (e.g., kinase inhibitors).

Case Study: Cetirizine (Zyrtec)

While Cetirizine is marketed as the acid, its discovery and synthesis rely heavily on the ester intermediate.

  • Mechanism: The piperazine ring links the lipophilic diarylmethyl group (H1 receptor anchor) with the polar acetic acid tail.

  • Role of the Acetate: The acid moiety (derived from the ester) creates a zwitterion with the piperazine nitrogen. This polarity prevents the drug from crossing the BBB, granting it "Second Generation" (non-sedating) status.

SAR Logic Diagram (DOT):

SAR_Logic Figure 2: Modular SAR of Piperazine Acetate Derivatives Scaffold Piperazine Core (Scaffold) Tail Acetate Ester/Acid (Modulator) Scaffold->Tail N4 Attachment Head Lipophilic Domain (Target Binding) Head->Scaffold N1 Attachment Head_Func Hydrophobic Pocket Interaction Head->Head_Func Tail_Func Solubility Control & BBB Exclusion Tail->Tail_Func

Experimental Protocols

The following protocol describes the High-Fidelity Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. This method is preferred for lead optimization due to its cleanliness and high yield.

Materials
  • Reagents: N-Boc-piperazine (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (anhydrous, 2.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.

Step-by-Step Procedure
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperazine (1.86 g, 10.0 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (3.45 g, 25.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise over 10 minutes.

    • Note: Slow addition prevents localized high concentrations that could lead to side reactions, although the Boc group largely prevents this.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Monitoring: Check progress via TLC (System: Hexane:EtOAc 3:1).[3] The product typically appears at Rf ~0.5.

  • Work-up: Filter the reaction mixture through a Celite pad to remove inorganic salts. Wash the pad with EtOAc (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification: If necessary (rarely), purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Typical Yield: 90–95% as a colorless oil.

Self-Validation Criteria
  • 1H NMR (CDCl3): Look for the characteristic singlet at ~3.2 ppm (N-CH2-CO) and the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). The Boc group appears as a strong singlet at ~1.45 ppm (9H).

  • Absence of Bis-alkylation: The Boc group ensures only mono-alkylation occurs. The absence of a secondary amine signal in IR confirms full conversion.

References

  • Review of Piperazine as a Privileged Scaffold

    • Chaudhary, P. et al. "Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential." Drug Research, 2021.

  • Synthetic Protocols for Piperazine Derivatives

    • Shaquiquzzaman, M. et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 2015.

  • Cetirizine Structure & Activity

    • Baltzly, R. et al. "Unsymmetrically Substituted Piperazines. V. Derivatives of 2-Piperazineacetic Acid." Journal of the American Chemical Society, 1944. (Foundational chemistry for the motif).

  • Mono-alkylation Strategies

    • Jacobsen, J. et al. "Selective Mono-Alkylation of Piperazine." Journal of Organic Chemistry, 1995. (Detailed discussion on pH-controlled synthesis).

  • Biological Applications of Piperazine Esters

    • Yilmaz, F. et al. "Design and Synthesis of Some Piperazine Hybrid Molecules."[3] Revue Roumaine de Chimie, 2018.

Sources

Biological Activity of N-Substituted Phenylpiperazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Privileged Scaffold

The N-substituted phenylpiperazine moiety is arguably one of the most versatile "privileged structures" in medicinal chemistry. It serves as the primary pharmacophore for a vast array of Central Nervous System (CNS) agents, acting as a high-affinity ligand for serotonin (5-HT), dopamine (D), and adrenergic (


) receptors.

This guide moves beyond simple descriptions. It dissects the structural causality —how specific atomic modifications shift a molecule from being a D2 antagonist (antipsychotic) to a 5-HT1A agonist (anxiolytic)—and provides the rigorous experimental frameworks required to validate these activities.

Structure-Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of these derivatives is not random; it follows a precise logic based on four distinct structural zones. Understanding these zones is critical for rational drug design.

The Four-Zone Pharmacophore Model

To manipulate biological activity, we must visualize the molecule as four interacting modules:

  • Zone A (The Head Group): Usually a bulky, lipophilic heterocycle (e.g., phthalimide, quinolinone, or benzothiazine). This confers subtype selectivity via secondary binding pockets.

  • Zone B (The Linker): An alkyl chain (typically 2–4 carbons). The length acts as a "molecular ruler," determining which transmembrane domains the molecule can bridge.

  • Zone C (The Piperazine Core): The protonated nitrogen (at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in GPCRs.

  • Zone D (The Phenyl Tail): The N-aryl substitution pattern dictates intrinsic efficacy (agonist vs. antagonist) and receptor affinity.

Visualization: The SAR Logic Map

SAR_Logic Pharmacophore N-Substituted Phenylpiperazine Scaffold Zone_A Zone A: Head Group (Bulky Heterocycle) Pharmacophore->Zone_A Zone_B Zone B: Linker (Alkyl Chain) Pharmacophore->Zone_B Zone_C Zone C: Piperazine (Basic Nitrogen) Pharmacophore->Zone_C Zone_D Zone D: Phenyl Tail (Aryl Substitutions) Pharmacophore->Zone_D Selectivity Determines Subtype Selectivity (e.g., 5-HT1A vs D2) Zone_A->Selectivity Steric fit Ruler Molecular Ruler (Distance constraint) Zone_B->Ruler Chain Length (n=2-4) Affinity Critical for Affinity (Salt Bridge to Asp3.32) Zone_C->Affinity Ionic Bond Zone_D->Selectivity Ortho/Meta subs Efficacy Intrinsic Efficacy (Agonist vs Antagonist) Zone_D->Efficacy Electronic effects

Figure 1: The modular logic of phenylpiperazine SAR. Each zone contributes a specific pharmacological vector.

Key SAR Trends (Data Synthesis)

The following table synthesizes data from multiple "Long-Chain Aryl Piperazine" (LCAP) studies, highlighting how structural tweaks alter the pharmacological profile.

Structural ModificationTarget Receptor EffectMechanistic RationaleExample Drug
Zone D: Ortho-methoxy (-OCH3) ↑ 5-HT1A Affinity The o-OCH3 group forms a hydrogen bond with Ser/Thr residues in the 5-HT1A binding pocket, locking the conformation.Way-100635
Zone D: 2,3-Dichloro ↑ D2/D3 Affinity Electron-withdrawing chlorines create a "lipophilic hole" favored by Dopamine receptors; often leads to partial agonism.Aripiprazole
Zone D: Meta-CF3 ↑ 5-HT Agonism Meta substitutions often favor the active receptor conformation (agonist) compared to ortho (antagonist).Fluprazine
Zone B: Linker n=2 ↑ 5-HT1A Selectivity Short linkers constrain the head group to the primary orthosteric site.Buspirone
Zone B: Linker n=4 ↑ 5-HT2A Affinity Longer linkers allow the head group to reach a secondary hydrophobic pocket unique to 5-HT2A.LASSBio-1635

Receptor Profiles & Mechanism of Action

The primary utility of these derivatives lies in their polypharmacology . They rarely hit a single target; instead, they modulate a network.

The 5-HT1A / D2 Balance

Most phenylpiperazines are "dirty" drugs, hitting both Serotonin 5-HT1A and Dopamine D2 receptors due to the high homology in their transmembrane binding domains.

  • 5-HT1A Mechanism: These are G_i/o-coupled receptors. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP, and opens G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, causing hyperpolarization (neuronal inhibition).

  • D2 Mechanism: Also G_i/o-coupled. Antagonism at D2 is the basis for antipsychotic activity, while partial agonism (like aripiprazole) stabilizes dopamine levels.

Visualization: 5-HT1A Signaling Pathway

This diagram illustrates the downstream effects of a phenylpiperazine agonist binding to the 5-HT1A receptor.

Signaling_Pathway Ligand Phenylpiperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (Gα_i) GIRK GIRK Channel (K+ Efflux) G_Protein->GIRK Activation (Gβγ) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibition (Gβγ) cAMP ↓ cAMP Levels AC->cAMP Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol Excitability ↓ Neuronal Excitability Ca_Channel->Excitability Hyperpol->Excitability

Figure 2: Signal transduction cascade for 5-HT1A activation by phenylpiperazine ligands.

Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are standardized for evaluating these derivatives.

General Synthesis Workflow
  • Principle: Nucleophilic substitution (N-alkylation).

  • Step 1: React the "Head Group" (e.g., succinimide) with a di-haloalkane (e.g., 1,4-dibromobutane) in the presence of a base (

    
    ) and solvent (Acetonitrile or DMF) to form the alkyl-linker intermediate.
    
  • Step 2: React the intermediate with the specific N-phenylpiperazine.

  • Purification: Column chromatography is essential as bis-alkylation byproducts are common.

Protocol: Competitive Radioligand Binding Assay (Membrane Preparation)

This is the "Gold Standard" for determining affinity (


).

Materials:

  • Source: Rat brain homogenate (Hippocampus for 5-HT1A, Striatum for D2) or transfected CHO cells.

  • Radioligands:

    • 
       (for 5-HT1A)[1][2][3]
      
    • 
       (for D2)[1]
      
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
    .
    

Step-by-Step Methodology:

  • Tissue Prep: Homogenize tissue in ice-cold buffer using a Polytron. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet and repeat (wash step) to remove endogenous neurotransmitters.
    
  • Incubation: In 96-well plates, add:

    • 50

      
       Test Compound (various concentrations, e.g., 
      
      
      
      to
      
      
      M).
    • 50

      
       Radioligand (at 
      
      
      
      concentration, approx 1-2 nM).
    • 150

      
       Membrane Suspension (approx 50-100 
      
      
      
      protein).
  • Equilibrium: Incubate at 37°C for 60 minutes (time varies by ligand kinetics).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[4]
    
  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).

Therapeutic Applications

Atypical Antipsychotics

The "third generation" antipsychotics rely heavily on this scaffold.

  • Mechanism: Partial agonism at D2 (stabilizing dopamine) + Antagonism at 5-HT2A (reducing extrapyramidal side effects).

  • Example: Aripiprazole (Abilify) utilizes a dichlorophenyl-piperazine tail connected to a quinolinone head.

Antidepressants & Anxiolytics[5]
  • Mechanism: 5-HT1A agonism promotes neurogenesis and reduces anxiety.

  • Example: Trazodone and Buspirone. Note that Trazodone is metabolized into m-chlorophenylpiperazine (mCPP), which is itself a potent 5-HT agonist, contributing to the therapeutic effect (and side effects).

Emerging Fields: Antimicrobial & Anticancer

Recent studies indicate that electron-deficient phenylpiperazines (e.g., with nitro or trifluoromethyl groups) possess significant antimicrobial activity against M. tuberculosis and S. aureus. The mechanism likely involves disruption of the bacterial cell membrane potential, distinct from CNS receptor binding.

References

  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. Source: PubMed / Elsevier URL:[Link]

  • 5-HT1A- versus D2-Receptor Selectivity of Flesinoxan and Analogous N4-Substituted N1-Arylpiperazines. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Source: PubMed / Current Drug Metabolism URL:[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI (Molecules) URL:[Link]

  • Radioligand Binding Studies: General Protocols. Source: Springer Nature Experiments URL:[Link]

Sources

Methyl phenyl-piperazin-1-yl-acetate vs ethyl phenyl-piperazin-1-yl-acetate properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Comparative Properties of Methyl and Ethyl Phenyl-Piperazin-1-yl-Acetate Esters

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous centrally active agents. The modification of this core, often through the introduction of ester functionalities, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth comparative analysis of two closely related analogs: methyl 2-(4-phenylpiperazin-1-yl)acetate and ethyl 2-(4-phenylpiperazin-1-yl)acetate. We will dissect their structural nuances, predict and analyze their physicochemical and spectroscopic differences, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant impact of simple alkyl ester variation on the molecular profile of a validated pharmaceutical scaffold.

Introduction: The Strategic Role of Phenylpiperazine and Ester Analogs

The 1-phenylpiperazine moiety is a privileged scaffold, renowned for its versatile interactions with a range of biogenic amine receptors, particularly serotonergic (5-HT) and dopaminergic (D2) systems.[1][2] Its presence in approved drugs underscores its importance. The introduction of an acetate ester at the N4 position serves not only as a point for further chemical elaboration but also as a means to fine-tune properties such as solubility, membrane permeability, and metabolic stability.

The choice between a methyl and an ethyl ester, while seemingly minor, is a deliberate decision in drug design. This decision impacts:

  • Lipophilicity: The addition of a single methylene group can alter the octanol-water partition coefficient (LogP), influencing absorption and distribution.

  • Metabolic Stability: Ethyl esters are often, though not universally, more sterically hindered and thus slightly more resistant to enzymatic hydrolysis by esterases compared to their methyl counterparts.

  • Solubility and Formulation: Subtle changes in crystal packing and polarity can affect aqueous solubility and the selection of appropriate formulation excipients.

This guide will explore these differences through a detailed examination of the two title compounds, providing both theoretical grounding and practical, validated methodologies.

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the terminal alkyl group of the ester moiety. This seemingly small change has cascading effects on their physical and chemical properties.

Structural Elucidation

The core structure consists of a phenyl group attached to the N1 position of a piperazine ring, with an acetate group linked via the N4 nitrogen. The variable component is the alcohol-derived portion of the ester.

G cluster_0 Methyl 2-(4-phenylpiperazin-1-yl)acetate cluster_1 Ethyl 2-(4-phenylpiperazin-1-yl)acetate methyl ethyl G cluster_0 Reaction start 1-Phenylpiperazine reaction_node N-Alkylation (SN2 Reaction) start->reaction_node reagent Methyl or Ethyl Bromoacetate reagent->reaction_node base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) base->reaction_node product Methyl or Ethyl 2-(4-phenylpiperazin-1-yl)acetate reaction_node->product purification Workup & Purification (Filtration, Extraction, Chromatography) product->purification final Final Characterized Product purification->final

Caption: General workflow for the synthesis of target compounds.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-phenylpiperazin-1-yl)acetate

This protocol is designed to be self-validating, incorporating in-process checks and final characterization to ensure product identity and purity.

Materials:

  • 1-Phenylpiperazine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-phenylpiperazine and anhydrous acetonitrile. Stir until fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The use of a solid, non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions and facilitate easy removal via filtration. [3]3. Reagent Addition: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:EtOAc). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and purity of the resulting oil/solid using ¹H NMR, ¹³C NMR, and LC-MS analysis as described in Section 5.0.

Comparative Reactivity

The primary reaction of interest for these molecules post-synthesis is ester hydrolysis, either under acidic or basic conditions, to yield the corresponding carboxylic acid.

  • Rate of Hydrolysis: Methyl esters are generally more susceptible to base-catalyzed hydrolysis (saponification) than ethyl esters. This is due to the slightly lower steric hindrance at the carbonyl carbon, allowing for easier nucleophilic attack by a hydroxide ion. While the electronic effects are minimal, this steric factor can be significant.

  • Implications: For in-vivo applications, this suggests that the methyl ester may be a slightly more labile prodrug, potentially converting to the active carboxylic acid metabolite more rapidly.

Pharmacological and Biological Profile

As no direct comparative biological data is publicly available, we must infer the potential pharmacological profiles based on the well-characterized phenylpiperazine core and established principles of medicinal chemistry.

Pharmacokinetic (ADME) Considerations

The methyl vs. ethyl substitution is a classic strategy for optimizing ADME properties.

  • Absorption: The ethyl analog's higher LogP suggests it may have slightly increased passive diffusion across the gut wall. However, both compounds are within the "Rule of 5" space, suggesting good potential for oral absorption.

  • Distribution: Increased lipophilicity of the ethyl ester may lead to greater distribution into tissues, including potentially higher penetration of the blood-brain barrier.

  • Metabolism: The primary metabolic pathway for these simple esters is hydrolysis via plasma and tissue esterases. As noted, the methyl ester is predicted to be hydrolyzed more rapidly than the ethyl ester. This would result in a shorter half-life for the parent methyl ester compound but a faster onset for the carboxylic acid metabolite, should that be the intended active species.

  • Excretion: The resulting carboxylic acid metabolite, being more polar, would be readily excreted renally.

Pharmacodynamic Potential

The phenylpiperazine core is a promiscuous ligand, with many derivatives showing affinity for 5-HT₁ₐ, 5-HT₂ₐ, D₂, and α-adrenergic receptors. [4]The ester tail is unlikely to participate in direct receptor binding. Instead, its role is to influence the overall physicochemical properties that govern how the molecule reaches its target. Therefore, both the methyl and ethyl derivatives are expected to target the same suite of receptors as other 1,4-disubstituted phenylpiperazines. Any observed differences in potency or efficacy in vivo would most likely be attributable to the pharmacokinetic differences discussed above.

Analytical Characterization Protocols

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. [5] Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [5]Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Use a standard 90° pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a quality spectrum. [5]5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Mass Spectrometry (MS)

LC-MS is the preferred method for confirming molecular weight and assessing purity. [6][7] Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute this stock to a working concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over 5-10 minutes.

  • MS Detection (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Formic acid aids in the protonation of the basic piperazine nitrogens.

    • Scan Range: Scan a mass range appropriate for the expected molecular ions (e.g., m/z 100-400).

    • Data Analysis: Identify the [M+H]⁺ peak (235.1 for the methyl ester, 249.1 for the ethyl ester). If using tandem MS (MS/MS), fragment the parent ion to confirm the presence of characteristic phenylpiperazine fragments. [8]

G cluster_0 Purity & Identity Workflow Sample Purified Sample LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Purity Purity >95%? LCMS->Purity Structure Correct NMR Spectrum? NMR->Structure MW Correct [M+H]⁺? Purity->MW Yes Fail FAIL (Repurify/Resynthesize) Purity->Fail No Pass PASS MW->Pass Yes MW->Fail No Structure->Pass Yes Structure->Fail No

Caption: A self-validating analytical characterization workflow.

Conclusion and Future Directions

The conversion of methyl 2-(4-phenylpiperazin-1-yl)acetate to its ethyl analog represents a fundamental strategy in lead optimization. Our analysis indicates that while their pharmacodynamic targets are likely identical, their in-vivo behavior may differ significantly. The ethyl ester is predicted to be more lipophilic and slightly more resistant to hydrolysis, which could translate to improved BBB penetration and a longer half-life for the parent compound. Conversely, the methyl ester may act as a more rapid prodrug for the corresponding carboxylic acid.

These hypotheses, grounded in established chemical principles, must be confirmed empirically. Future research should focus on:

  • Head-to-Head Biological Assays: Direct comparison of receptor binding affinities and functional activities.

  • In Vitro Metabolic Stability: Comparative studies using liver microsomes or plasma to quantify the rates of hydrolysis.

  • Pharmacokinetic Profiling: In-vivo studies in animal models to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratios.

By understanding the distinct properties imparted by these simple ester modifications, drug development professionals can make more informed decisions in the design of next-generation phenylpiperazine-based therapeutics.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Al-Janabi, A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Letizia, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-951. [Link]

  • Zlodnik, K., & Wiergowski, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Zlodnik, K., & Wiergowski, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • ResearchGate. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • LookChem. (n.d.). Cas 906093-30-9,Piperazine, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl). LookChem. [Link]

  • Almeida, L. d. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Steinberg, J., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. PubChem. [Link]

  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. [Link]

  • ResearchGate. (2010). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • Ismaili, L., et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

  • PubChem. (n.d.). Ethyl piperazine-1-acetate. PubChem. [Link]

  • Zagaja, M., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • ResearchGate. (2012). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. ResearchGate. [Link]

  • Wikipedia. (n.d.). para-Methylphenylpiperazine. Wikipedia. [Link]

  • CER. (n.d.). View of Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. CER. [Link]

  • CER. (n.d.). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. CER. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • JETIR. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for Methyl 2-(4-phenylpiperazin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 201727-67-5

Executive Summary & Strategic Rationale

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of GPCR ligands, androgen receptor antagonists, and novel antituberculosis agents [1]. The synthesis of methyl 2-(4-phenylpiperazin-1-yl)acetate serves as a critical intermediate step in generating functionalized prodrugs and active pharmaceutical ingredients (APIs).

This application note details a highly optimized, self-validating protocol for the


 N-alkylation of 1-phenylpiperazine using methyl bromoacetate. As a Senior Application Scientist, I have structured this methodology to prioritize kinetic control, minimize over-alkylation (quaternization), and ensure high-fidelity purification.

Mechanistic Design & Kinetic Control

The reaction relies on a bimolecular nucleophilic substitution (


) pathway. The secondary amine of 1-phenylpiperazine acts as a potent nucleophile, attacking the electrophilic alpha-carbon of methyl bromoacetate.

Causality in Reaction Design:

  • Electrophile Selection: Methyl bromoacetate is preferred over methyl chloroacetate because the bromide ion is a superior leaving group, allowing the reaction to proceed efficiently at lower temperatures, thereby suppressing side reactions [2].

  • Base Selection (K₂CO₃): A heterogeneous, mild inorganic base is utilized to scavenge the hydrobromic acid (HBr) byproduct. Unlike soluble organic bases (e.g., Triethylamine), insoluble K₂CO₃ prevents localized pH spikes and simplifies downstream work-up via simple filtration [3].

  • Solvent Selection (Acetonitrile): A polar aprotic solvent is chosen because it poorly solvates the nucleophile, significantly increasing the kinetic rate of the

    
     substitution while maintaining the insolubility of the inorganic base.
    

Reaction_Logic N1 1-Phenylpiperazine (Secondary Amine) N4 Bimolecular Nucleophilic Substitution (SN2) N1->N4 Nucleophilic Attack N2 Methyl Bromoacetate (Alpha-Halo Ester) N2->N4 Electrophilic Target N3 Base Scavenger (K2CO3, 2.0 eq) N3->N4 Neutralizes HBr N5 Methyl 2-(4-phenylpiperazin-1-yl)acetate (Tertiary Amine Product) N4->N5 Controlled Temp (0°C to RT) N6 Quaternization (Over-alkylation) N4->N6 Excess Heat / Reagent (Avoided)

Figure 1: Logical relationships and kinetic control pathways in the N-alkylation of 1-phenylpiperazine.

Quantitative Reaction Matrix

The following stoichiometric table is scaled for a standard 10 mmol exploratory synthesis.

ComponentMW ( g/mol )EquivalentsMass / VolDensity (g/mL)Function
1-Phenylpiperazine 162.231.001.62 g (1.52 mL)1.07Nucleophile
Methyl bromoacetate 152.971.101.68 g (1.04 mL)1.62Alkylating Agent
Potassium carbonate 138.212.002.76 g-Acid Scavenger
Acetonitrile (Anhydrous) 41.05-30.0 mL0.786Polar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation & Initiation
  • Reactor Setup: In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 1-phenylpiperazine (1.62 g, 10.0 mmol) in anhydrous acetonitrile (30 mL) under an inert nitrogen atmosphere.

  • Base Dispersion: Add finely powdered, anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution.

    • Causality: Finely powdering the K₂CO₃ maximizes the surface area for the heterogeneous acid-scavenging process, preventing the accumulation of HBr which could protonate the nucleophile and stall the reaction.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition & Maturation
  • Controlled Addition: Using a glass syringe, add methyl bromoacetate (1.04 mL, 11.0 mmol) dropwise over a period of 10 minutes.

    • Causality: Dropwise addition at 0 °C suppresses the reaction exotherm and keeps the instantaneous concentration of the electrophile low. This strictly prevents the newly formed tertiary amine product from undergoing a second alkylation event (quaternization).

  • Maturation: Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir vigorously for 4 to 6 hours.

Phase 3: Self-Validating Analytical Checkpoint

To ensure the protocol acts as a self-validating system, do not proceed to work-up until the reaction is analytically confirmed to be complete. 6. TLC Validation: Withdraw a 10 µL aliquot of the reaction mixture, dilute it in 1 mL of Ethyl Acetate (EtOAc), and spot it on a silica gel TLC plate alongside a 1-phenylpiperazine standard. Elute using a Hexane:EtOAc (7:3) mobile phase. 7. Ninhydrin Interrogation: Dip the eluted plate in Ninhydrin stain and heat it.

  • Validation Logic: 1-phenylpiperazine (secondary amine) will stain a vibrant pink/purple (

    
     ~0.15). The target product, methyl 2-(4-phenylpiperazin-1-yl)acetate (tertiary amine), is UV-active but will not  stain with Ninhydrin (
    
    
    
    ~0.45). The complete disappearance of the pink spot guarantees 100% conversion.
Phase 4: Work-up & Purification
  • Filtration: Filter the heterogeneous reaction mixture through a medium-porosity fritted funnel packed with a 1-inch pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and KBr byproduct). Wash the filter cake with fresh acetonitrile (10 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Aqueous Extraction: Dissolve the crude oil in EtOAc (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL).

    • Causality: The mildly basic aqueous wash hydrolyzes any residual, unreacted methyl bromoacetate into water-soluble bromoacetic acid, permanently removing the electrophilic hazard from the final product.

  • Drying & Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Flash Chromatography: Purify the residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure target compound as a pale yellow oil.

Analytical Characterization Data

Summarized expected analytical data for the verification of the synthesized product:

Analytical MethodTarget ObservationStructural Implication
TLC (Hexane:EtOAc 7:3)

~0.45 (UV Active, Ninhydrin Negative)
Confirms conversion from secondary to tertiary amine.
¹H NMR (400 MHz, CDCl₃) Singlet at

~3.25 ppm (2H)
Validates the methylene bridge (-N-CH₂-CO-).
¹H NMR (400 MHz, CDCl₃) Singlet at

~3.75 ppm (3H)
Validates the intact methyl ester moiety (-OCH₃).
ESI-MS (Positive Mode)

[M+H]⁺ = 235.1
Confirms the exact mass of the target compound (MW: 234.29).

References

  • Development of novel antituberculosis agents Palacký University Olomouc (upol.cz) URL: [Link] [1]

  • Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer ACS Medicinal Chemistry Letters (2016, 7, 785-790) URL:[Link] [2]

  • Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation PubMed Central (PMC10636882) URL:[Link] [3]

Procedure for hydrolysis of methyl phenyl-piperazin-1-yl-acetate to acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Hydrolysis Protocols for Sterically Hindered


-Amino Esters 

Executive Summary & Chemical Context

This guide details the procedure for hydrolyzing methyl phenyl(piperazin-1-yl)acetate (Structure 1 ) to its corresponding acid, phenyl(piperazin-1-yl)acetic acid (Structure 2 ).

This transformation represents a classic but deceptive challenge in organic synthesis. While ester hydrolysis is routine, this specific substrate presents three distinct challenges:

  • Zwitterionic Product: The product contains a basic secondary amine (piperazine, pKa ~9.8) and an acidic carboxyl group (pKa ~2.5). Upon hydrolysis, it exists primarily as a highly water-soluble zwitterion, making standard organic extraction (DCM/EtOAc wash) ineffective.

  • Steric Hindrance: The

    
    -carbon is substituted with a bulky phenyl ring and a piperazine ring, retarding the rate of nucleophilic attack at the carbonyl.
    
  • Racemization Risk: If the starting material is enantiopure, the benzylic

    
    -proton is sufficiently acidic to allow racemization via an enolate intermediate under harsh basic conditions.
    

This note provides two validated protocols: Method A (Saponification) for isolating the free zwitterion, and Method B (Acid Hydrolysis) for isolating the stable dihydrochloride salt.

Mechanistic Insight & Strategy

The hydrolysis follows the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). However, the downstream isolation strategy is dictated by the acid-base properties of the product.
  • The Solubility Trap: The free acid (zwitterion) has high water solubility and low organic solubility (LogP < 0). Standard workups involving "add acid, extract with ether" will result in zero yield as the protonated ammonium species remains in the aqueous phase.

  • The Solution: We must either isolate the product at its Isoelectric Point (pI) where solubility is lowest, or isolate it as a salt (dihydrochloride).

Reaction Scheme

ReactionScheme Start Methyl phenyl(piperazin-1-yl)acetate (Lipophilic Ester) Inter Tetrahedral Intermediate Start->Inter OH- / H2O Prod_Z Product (Zwitterion) (Water Soluble) Inter->Prod_Z pH adjustment (pI ~6.5) Prod_Salt Product (2HCl Salt) (Crystalline Solid) Inter->Prod_Salt Excess HCl Evaporation

Figure 1: Divergent pathways for product isolation based on pH control.

Experimental Protocols

Method A: Lithium Hydroxide Saponification (For Free Zwitterion)

Recommended for: Applications requiring the free amine or subsequent coupling reactions.

Reagents:

  • Substrate: Methyl phenyl(piperazin-1-yl)acetate (1.0 eq)

  • LiOH

    
     H
    
    
    
    O (2.5 eq)
  • Solvent: THF / Water (3:1 ratio)

  • 1N HCl (for pH adjustment)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the ester (10 mmol) in THF (30 mL).

  • Reagent Addition: Dissolve LiOH

    
    H
    
    
    
    O (25 mmol) in Water (10 mL) and add this solution dropwise to the THF mixture.
    • Note: The biphasic mixture ensures the lipophilic ester meets the hydrophilic hydroxide.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • QC Check: Monitor by TLC (10% MeOH in DCM). The ester spot (

      
      ) should disappear; the product will stay at the baseline.
      
  • Workup (The Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove THF. You will be left with an aqueous solution of the lithium carboxylate.

    • Cool the aqueous residue to 0°C in an ice bath.

    • Isoelectric Precipitation: Carefully add 1N HCl dropwise while monitoring pH with a meter.

    • Target pH: 6.0 – 6.5 .

    • At this pH, the zwitterion has net neutral charge and minimum solubility. A white precipitate should form.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and acetone (1 x 10 mL), and dry under vacuum.

Yield Expectation: 75–85% as a white powder.

Method B: Acid Hydrolysis (For Dihydrochloride Salt)

Recommended for: Long-term storage, stability, or if the zwitterion fails to precipitate in Method A.

Reagents:

  • Substrate: Methyl phenyl(piperazin-1-yl)acetate (1.0 eq)

  • 6N Hydrochloric Acid (HCl)

Procedure:

  • Setup: Suspend the ester (10 mmol) in 6N HCl (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–3 hours.

    • Observation: The starting material will initially be insoluble but will dissolve as it protonates and hydrolyzes.

  • Monitoring: LC-MS is preferred here, as TLC is difficult with the highly polar salt. Look for the mass of the acid [M+H]+.

  • Isolation:

    • Cool to room temperature.

    • Evaporation: Concentrate to dryness on a rotary evaporator. Use a high-vacuum pump to remove trace water/HCl.

    • Trituration: The residue will likely be a sticky gum. Add Et

      
      O or Acetone (20 mL) and sonicate. The gum should solidify into a white/off-white solid.
      
  • Filtration: Filter the solid (Product

    
     2HCl) and dry.
    

Yield Expectation: >90% quantitative conversion.

Data Summary & Troubleshooting

ParameterMethod A (LiOH)Method B (HCl)
Reaction Time 4–6 Hours (RT)2–3 Hours (Reflux)
Product Form Zwitterion (Free Acid)Dihydrochloride Salt
Solubility Water (High), Organic (Low)Water (Very High)
Racemization Risk Moderate (if heated)Low (Acidic conditions safer for this substrate)
Main Challenge Precipitating the zwitterionRemoving excess HCl/Water

Troubleshooting the "No Precipitate" Scenario (Method A): If the product does not precipitate at pH 6.5 (common with piperazine derivatives due to high water solubility), do not attempt organic extraction. Instead:

  • Evaporate water to dryness.

  • Redissolve residue in minimum MeOH.

  • Load onto a Diaion HP-20 (hydrophobic resin) or Dowex 50W (cation exchange) column.

  • Elute inorganic salts with water, then elute the zwitterion with 5-10% aqueous ammonia or methanol.

Process Workflow Diagram

Workflow Start Start: Methyl Ester (10 mmol) Choice Select Method Start->Choice MethodA Method A: LiOH / THF / H2O Choice->MethodA Need Free Acid MethodB Method B: 6N HCl Reflux Choice->MethodB Need HCl Salt EvapA Evaporate THF MethodA->EvapA pHAdj Adjust pH to 6.0-6.5 (Isoelectric Point) EvapA->pHAdj Filter Filter Precipitate pHAdj->Filter EvapB Evaporate to Dryness MethodB->EvapB Triturate Triturate with Acetone EvapB->Triturate

Figure 2: Decision tree and workflow for hydrolysis and isolation.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester hydrolysis conditions).
  • Specific Piperazine/Acetate Derivative Synthesis

    • Wiggins, J. M., et al. "Synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030, 2004.

    • Opioid Receptor Antagonists & Piperazine Derivatives. Patent WO2003029232A1. (Describes hydrolysis of similar phenyl-piperazine esters).

  • Isolation of Zwitterions

    • "Separ

      
      -amino acids using a series of zwitterionic sulfobetaine exchangers." Journal of Chromatography A, 2011. 
      

Sources

Application Note: Synthesis and Validation of Anticonvulsant Phenylacetamide Derivatives from Acetate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The N-phenylacetamide scaffold is a privileged pharmacophore in neuropharmacology, forming the structural basis for several potent antiepileptic drugs (AEDs). These compounds exert their therapeutic effects primarily through the allosteric modulation of voltage-gated sodium channels, demonstrating high efficacy in preclinical models such as the maximal electroshock (MES) seizure test (1)[1].

Historically, the preparation of phenylacetamides relied on highly reactive, moisture-sensitive precursors like acid chlorides or the hydrolysis of benzyl cyanide (2)[2]. However, utilizing acetate esters (such as ethyl phenylacetate) as starting materials provides a highly stable, scalable, and safer alternative for library generation.

The Chemical Challenge: Because the alkoxide anion (ethoxide) is a significantly poorer leaving group compared to halides, esters are inherently less reactive toward primary amines (3)[3]. To overcome the high activation energy required for the breakdown of the tetrahedral intermediate, this protocol employs a base-catalyzed nucleophilic acyl substitution. By utilizing sodium methoxide, we enhance the nucleophilicity of the substituted aniline, driving the amidation forward with high fidelity (4)[4].

Synthetic Workflow Visualization

Pathway A Ethyl Phenylacetate (Stable Acetate Ester) C Base Catalysis (NaOMe in MeOH) A->C B Substituted Aniline (Nucleophile) B->C D Tetrahedral Intermediate (High Activation Energy) C->D Nucleophilic Attack E N-Aryl Phenylacetamide (Crude Product) D->E Elimination of Ethanol F Acid/Base Workup (Removes Unreacted Amine) E->F G Purified Anticonvulsant (Target Compound) F->G High Purity Yield

Synthetic workflow for the preparation of anticonvulsant phenylacetamides from acetate esters.

Self-Validating Experimental Protocol

This methodology details the synthesis of N-(3-trifluoromethylphenyl)-2-phenylacetamide , a derivative specifically chosen because meta-electron-withdrawing groups on the aniline ring have been shown to drastically increase anticonvulsant activity in MES seizure models (5)[5].

Step 1: Reagent Preparation & Initiation
  • Action: Charge a flame-dried 100 mL round-bottom flask with ethyl phenylacetate (10.0 mmol, 1.64 g) and anhydrous methanol (15 mL).

  • Causality: Flame-drying the glassware and strictly utilizing anhydrous solvents prevents the base-catalyzed saponification of the acetate ester into phenylacetic acid. Phenylacetic acid would immediately form an unreactive carboxylate salt, halting the amidation process.

Step 2: Nucleophilic Addition
  • Action: Add 3-(trifluoromethyl)aniline (12.0 mmol) to the solution, followed dropwise by sodium methoxide (2.0 mmol, 0.5 M solution in methanol).

  • Causality: The 1.2x stoichiometric excess of the amine pushes the equilibrium toward the product. The catalytic NaOMe deprotonates a fraction of the aniline, generating a highly reactive amide anion that readily attacks the ester carbonyl to form the tetrahedral intermediate.

Step 3: Thermal Activation
  • Action: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 18 hours under a continuous nitrogen atmosphere.

  • Causality: Because ethoxide is a poor leaving group, the collapse of the tetrahedral intermediate is the rate-limiting step. Extended thermal energy (reflux) is required to overcome this thermodynamic barrier and expel the ethanol byproduct.

Step 4: Self-Validating Workup
  • Action: Concentrate the reaction mixture in vacuo to remove the methanol solvent. Redissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Causality & Validation: This workup is a self-validating purification system. The 1M HCl wash selectively protonates the excess, unreacted 3-(trifluoromethyl)aniline, forcing it into the aqueous layer. The subsequent NaHCO₃ wash neutralizes any residual acid. If the organic layer is isolated correctly, it will contain only the neutral phenylacetamide product, bypassing the immediate need for column chromatography.

Step 5: Isolation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure white crystals.

Data Presentation: Structure-Activity Relationship (SAR)

The choice of the N-substituent dictates the binding affinity to neuronal voltage-sensitive sodium channels. The table below summarizes the pharmacological screening of various derivatives synthesized via this acetate ester amidation route, specifically highlighting their efficacy in the Maximal Electroshock (MES) model.

Compound IDN-Substituent (Aniline derived)Yield (%)MES Screen (ED₅₀, mg/kg, mice)Neurotoxicity (Rotarod TD₅₀)
1a Phenyl78%45.2>100
1b 3-Chlorophenyl65%Inactive (>100)>100
1c 3-(Trifluoromethyl)phenyl82%18.3 (Highly Active)85.4
1d Benzyl85%55.0>100

Data Interpretation: As observed in Compound 1c , the incorporation of a lipophilic, electron-withdrawing trifluoromethyl group at the meta-position significantly enhances the anticonvulsant profile compared to the unsubstituted (1a ) or chloro-substituted (1b ) analogs (5)[5].

Conclusion

The synthesis of anticonvulsant phenylacetamide derivatives directly from acetate esters provides a robust, scalable, and highly controlled pathway for drug discovery. By understanding the kinetic limitations of ester amidation and applying targeted base catalysis, researchers can efficiently generate libraries of N-aryl phenylacetamides. The self-validating acid/base workup ensures high purity, allowing for rapid downstream preclinical screening in epilepsy models.

References

  • Benchchem.An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity.
  • Organic Syntheses.Phenylacetamide.
  • Obniska, J., et al. (PMC).Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
  • University of Texas at Austin.Functional Derivatives of Carboxylic Acids.
  • Al-Ameed University (UOMUS).Functional Derivatives of Carboxylic Acids.

Sources

Application Note: Optimized N-Alkylation of Phenylpiperazine with Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Nucleophilic Substitution of Methyl Bromoacetate with Phenylpiperazine Content Type: Application Note & Protocol Guide

Introduction & Scope

This guide details the protocol for synthesizing methyl 2-(4-phenylpiperazin-1-yl)acetate via the nucleophilic substitution (


) of methyl bromoacetate with 1-phenylpiperazine. This transformation is a critical step in medicinal chemistry, often serving as a linker installation strategy for constructing piperazine-based pharmacophores found in antidepressants, antipsychotics, and antifungal agents.

The reaction relies on the nucleophilicity of the secondary amine in the piperazine ring attacking the electrophilic


-carbon of the bromoacetate. While conceptually simple, the choice of base, solvent, and temperature is pivotal to minimize side reactions such as bis-alkylation (quaternization), ester hydrolysis, or elimination.

Reaction Mechanism

The reaction proceeds through a classic bimolecular nucleophilic substitution (


) mechanism. The secondary amine of 1-phenylpiperazine acts as the nucleophile, displacing the bromide leaving group. An auxiliary base is required to neutralize the hydrobromic acid (HBr) generated, driving the equilibrium forward.
Mechanistic Pathway (DOT Visualization)

SN2_Mechanism Reactants Reactants (Phenylpiperazine + Methyl Bromoacetate) TS Transition State (Backside Attack) Reactants->TS S_N2 Attack Intermediate Protonated Intermediate (Ammonium Salt) TS->Intermediate Br- Departure BaseStep Deprotonation (Base: K2CO3) Intermediate->BaseStep + Base Product Final Product (Methyl 2-(4-phenylpiperazin-1-yl)acetate) BaseStep->Product - HBr (salt)

Figure 1: Mechanistic pathway of the N-alkylation reaction showing the


 attack and subsequent deprotonation.

Reagent Selection Guide

The efficiency of this alkylation depends heavily on the solvent-base pairing. The following table summarizes the most effective reagent systems based on yield and impurity profiles.

Table 1: Reagent System Comparison
Reagent ClassRecommended ReagentRoleProsCons
Solvent Acetonitrile (MeCN) MediumPolar aprotic; excellent solubility for organic reactants; moderate boiling point (

).
Moderately expensive; toxic.
Solvent Acetone MediumLow boiling point (

); easy workup (evaporation); eco-friendly.
Can be too volatile for reactions requiring higher heat; lower solubility for inorganic bases.
Solvent DMF MediumHigh polarity; accelerates

rates significantly.
High boiling point (

); difficult to remove completely; can cause hydrolysis during aqueous workup.
Base

Acid ScavengerMild inorganic base; easily removed by filtration; minimizes ester hydrolysis.Low solubility in organic solvents (heterogeneous reaction); requires vigorous stirring.
Base DIPEA (Hünig's Base) Acid ScavengerHomogeneous; non-nucleophilic organic base; easy to handle.Expensive; ammonium salts can complicate purification; harder to remove than inorganic salts.
Catalyst KI (Potassium Iodide) Rate AcceleratorConverts alkyl bromide to more reactive alkyl iodide in situ (Finkelstein).Adds cost; requires filtration/wash to remove iodine traces.

Expert Recommendation: For standard synthesis, use Acetone or Acetonitrile with


 . This heterogeneous system is robust, prevents over-alkylation, and simplifies workup to a mere filtration step.

Detailed Experimental Protocol

Target Scale: 10 mmol Expected Yield: 85-95%

Materials
  • 1-Phenylpiperazine: 1.62 g (10 mmol)

  • Methyl Bromoacetate: 1.68 g (11 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ):  2.76 g (20 mmol, 2.0 equiv) – Must be anhydrous/finely ground.
    
  • Solvent (Acetone or MeCN): 30 mL

  • Potassium Iodide (KI): 166 mg (1 mmol, 0.1 equiv) – Optional catalyst.

Step-by-Step Procedure
  • Preparation of Base Suspension:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend

      
        (2.76 g) and KI  (166 mg) in Acetone  (20 mL).
      
    • Why: Pre-dispersing the base ensures a large surface area for the heterogeneous reaction. KI initiates the Finkelstein exchange (R-Br

      
       R-I), creating a more reactive electrophile.
      
  • Nucleophile Addition:

    • Add 1-Phenylpiperazine (1.62 g) to the stirring suspension. Stir for 5 minutes at room temperature.

    • Why: Ensures the amine is fully dissolved and homogenous before the electrophile is introduced.

  • Electrophile Addition (Critical Step):

    • Dissolve Methyl Bromoacetate (1.68 g) in the remaining 10 mL of Acetone.

    • Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why: Methyl bromoacetate is a potent electrophile. Rapid addition can lead to local high concentrations, promoting bis-alkylation (quaternization of the other nitrogen, though less likely with phenylpiperazine) or exotherms.

  • Reaction Phase:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to a gentle reflux (

      
       oil bath) for 4–6 hours .
      
    • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 3:1). The starting amine spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the inorganic salts (

      
      , excess 
      
      
      
      ). Wash the solid cake with fresh Acetone (2 x 10 mL).
    • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil or solid.

  • Purification:

    • Option A (Recrystallization): If solid, recrystallize from Ethanol/Water or Hexane/EtOAc.

    • Option B (Column Chromatography): If oil, purify via silica gel flash chromatography (Eluent: Hexane

      
       20% EtOAc/Hexane).
      
Experimental Workflow Diagram (DOT)

Workflow Start Start: Suspend K2CO3 + KI in Acetone AddNuc Add Phenylpiperazine (Stir 5 min) Start->AddNuc AddElec Dropwise Addition of Methyl Bromoacetate AddNuc->AddElec Reflux Reflux (60°C, 4-6h) Monitor via TLC AddElec->Reflux Filter Cool & Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Purify Purification (Recrystallization or Column) Evap->Purify

Figure 2: Operational workflow for the synthesis of methyl 2-(4-phenylpiperazin-1-yl)acetate.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield Incomplete reaction; Base clumping.Ensure

is finely powdered; increase stirring speed; add 0.1 eq KI.
Bis-Alkylation Excess Methyl Bromoacetate; High Temp.Strictly control stoichiometry (1.1 eq max); maintain dropwise addition; reduce temp to RT.
Ester Hydrolysis Wet solvent; Presence of water.[1][2][3]Use anhydrous Acetone/MeCN; ensure

is anhydrous.
Dark Coloration Oxidation of amine or iodine liberation.Conduct reaction under Nitrogen/Argon atmosphere; wash crude with

if Iodine is used.

Safety Considerations (HSE)

  • Methyl Bromoacetate: This compound is a severe lachrymator (causes tearing) and is highly toxic.[4][5]

    • Handling: ALWAYS handle in a functioning fume hood.

    • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

    • Spill: Neutralize spills immediately with aqueous ammonia or dilute NaOH to hydrolyze the ester/bromide.

  • Phenylpiperazine: Irritant and harmful if swallowed.[5][6] Avoid skin contact.[5][6][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60984, Methyl bromoacetate.[8] Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 61(11-12), 941-949. (Describes similar N-alkylation of phenylpiperazine with ethyl bromoacetate in acetone). Retrieved from [Link]

  • Obniska, J., et al. (2015).Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research. (Details

    
    /Acetone/KI conditions for piperazine alkylation). Retrieved from [Link]
    

Sources

Scalable Synthesis Methods for Methyl Phenyl-Piperazin-1-yl-Acetate: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-phenyl-2-(piperazin-1-yl)acetate (CAS 864932-46-7)[1][2] is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural motif—a piperazine ring coupled to a benzylic ester—is a critical component in the development of advanced therapeutics, including MTA-cooperative PRMT5 inhibitors (such as TNG462)[3] and spiro bicyclic inhibitors targeting the Menin-MLL interaction in acute leukemias[4].

The primary synthetic challenge for this molecule lies in the regioselective alkylation of the piperazine core. Because piperazine possesses two secondary amines of equal nucleophilicity, direct reaction with an electrophile like methyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromophenylacetate[5] inevitably leads to a statistical mixture of mono-alkylated and bis-alkylated products. To achieve pharmaceutical-grade purity and scalability, the synthetic route must be strategically designed to suppress over-alkylation while maximizing atom economy and operational simplicity[6].

Retrosynthetic Analysis & Route Selection

The core bond disconnection relies on a bimolecular nucleophilic substitution (SN2) between an amine and a benzylic bromide[3][6]. We evaluate two primary pathways:

  • Route A (Direct Alkylation): Utilizes unprotected piperazine. To minimize bis-alkylation, a massive stoichiometric excess of piperazine (5–10 equivalents) is required. This route suffers from poor atom economy, difficult aqueous workups, and mandatory silica gel chromatography to remove the persistent bis-alkylated impurity.

  • Route B (Protected Synthesis - The Scalable Standard): Employs 1-Boc-piperazine as the nucleophile. The tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen, ensuring 100% regioselectivity[3]. By telescoping the subsequent deprotection step using anhydrous HCl in ethyl acetate (EtOAc), the final product precipitates directly as a highly pure dihydrochloride salt, entirely eliminating the need for chromatographic purification.

G cluster_0 Route A: Direct Alkylation cluster_1 Route B: Scalable Protected Synthesis SM Methyl 2-bromo-2-phenylacetate (Starting Material) Pip Piperazine (Excess) SM->Pip K2CO3, ACN BocPip 1-Boc-piperazine (1.05 eq) SM->BocPip K2CO3, ACN, 60°C DirProd Target + Bis-alkylated Impurity (Low Yield, Hard to Purify) Pip->DirProd Int Boc-Protected Intermediate BocPip->Int SN2 Displacement Deprot HCl in EtOAc (Telescoped Deprotection) Int->Deprot Gas Evolution (CO2, Isobutylene) PureProd Methyl Phenyl-Piperazin-1-yl-Acetate Dihydrochloride (>99% Purity) Deprot->PureProd Direct Precipitation

Figure 1: Retrosynthetic comparison demonstrating the superiority of the Boc-protected route.

Quantitative Data: Yields, Purity, and Scalability Metrics

The following table summarizes the performance metrics of the evaluated synthetic routes based on standard 100-gram scale-up operations. Route B (with HCl/EtOAc deprotection) is the definitive choice for process chemistry.

ParameterRoute A (Direct Alkylation)Route B (Boc + TFA Deprotection)Route B (Boc + HCl/EtOAc Deprotection)
Overall Yield 45 – 55%75 – 82%85 – 92%
Purity (HPLC) < 85% (Bis-alkylation)> 95%> 99.5% (Salt precipitation)
Scalability Poor (Chromatography req.)Moderate (Aqueous basic workup)Excellent (Telescoped, filterable)
Atom Economy Low (Wasted Piperazine)HighHigh

Step-by-Step Experimental Protocol (Route B)

Phase 1: SN2 Displacement (Synthesis of the Protected Intermediate)

Causality Note: Potassium carbonate (K₂CO₃) is selected as a heterogeneous base over organic bases like triethylamine (TEA)[3]. K₂CO₃ efficiently scavenges the HBr byproduct without forming organic-soluble salts that complicate the downstream workup[4]. Acetonitrile (ACN) is used as the solvent because its polarity accelerates the SN2 transition state while allowing easy filtration of inorganic salts.

  • Setup: To a clean, dry 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-bromo-2-phenylacetate (100.0 g, 436 mmol, 1.0 eq)[7] and anhydrous acetonitrile (1000 mL, 10 vol).

  • Reagent Addition: Add 1-Boc-piperazine (85.3 g, 458 mmol, 1.05 eq) followed by oven-dried K₂CO₃ (120.5 g, 872 mmol, 2.0 eq)[4].

  • Reaction: Heat the suspension to 60 °C and stir vigorously for 8 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC (UV at 210 nm). The reaction is self-validating when the starting bromide peak completely disappears.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Partitioning: Dissolve the crude oil in EtOAc (800 mL) and wash with distilled water (2 × 300 mL) and brine (300 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to approximately 400 mL. This solution is used directly in Phase 2.

Phase 2: Telescoped Deprotection and Salt Formation

Causality Note: Utilizing anhydrous HCl in EtOAc instead of Trifluoroacetic acid (TFA) provides a dual benefit. First, it drives the deprotection to completion via the irreversible evolution of isobutylene and CO₂ gases. Second, the resulting dihydrochloride salt is highly crystalline and insoluble in EtOAc, allowing the product to self-purify by precipitating out of the reaction matrix, leaving any unreacted starting materials or neutral impurities in the supernatant.

  • Setup: Transfer the 400 mL EtOAc solution of the protected intermediate to a 1 L reactor equipped with a mechanical stirrer and a gas bubbler.

  • Acid Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of 4M HCl in EtOAc (436 mL, 1.74 mol, 4.0 eq) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Validation: The reaction is self-validating through visual cues: vigorous gas evolution will occur initially, followed by the gradual precipitation of a dense, white solid (the dihydrochloride salt).

  • Isolation: Filter the white precipitate through a sintered glass funnel. Wash the filter cake with cold, anhydrous EtOAc (2 × 100 mL) to remove any residual color or organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to constant weight.

ProcessFlow N1 1. SN2 Reaction (ACN, 60°C) N2 2. IPC (HPLC >99% Conv) N1->N2 N3 3. Aqueous Workup (Remove Salts) N2->N3 N4 4. Deprotection (HCl/EtOAc) N3->N4 N5 5. Crystallization (Self-Purifying) N4->N5

Figure 2: Step-by-step process flow for the scalable synthesis and isolation of the target compound.

Analytical Validation & Troubleshooting

Spectral Signatures
  • ¹H NMR (400 MHz, D₂O): The critical diagnostic peak is the benzylic methine proton (CH). In the starting bromide, this peak appears far downfield at ~

    
     5.3 ppm. Upon successful substitution and salt formation, this peak shifts upfield to approximately 
    
    
    
    4.5 ppm. The methyl ester appears as a sharp singlet at
    
    
    3.7 ppm, and the piperazine protons appear as a complex multiplet between
    
    
    3.2 – 3.6 ppm.
Common Failure Modes & Causality
  • Issue: Incomplete SN2 conversion (Phase 1).

    • Cause: The use of wet K₂CO₃ or degraded methyl

      
      -bromophenylacetate (which slowly hydrolyzes to the corresponding acid upon exposure to atmospheric moisture).
      
    • Solution: Always use oven-dried K₂CO₃ and verify the purity of the starting bromide via TLC or NMR prior to use.

  • Issue: Product precipitates as a sticky, gummy solid rather than a filterable powder (Phase 2).

    • Cause: Residual water in the EtOAc solution prior to HCl addition, causing the highly polar dihydrochloride salt to partially dissolve and oil out.

    • Solution: Ensure strict anhydrous conditions during Phase 2. If oiling occurs, heat the suspension slightly to redissolve the gum, add a small amount of anhydrous ethanol, and allow it to cool slowly under vigorous mechanical stirring to induce proper crystallization.

References

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry (ACS). URL:[Link][3]

  • Spiro bicyclic inhibitors of menin-mll interaction. European Patent Office. Patent No. EP3512857B1. URL:[4]

  • A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry. URL:[Link][6]

  • EPA CompTox Chemicals Dashboard: Methyl Phenyl-Piperazin-1-yl-Acetate (CAS 864932-46-7). U.S. Environmental Protection Agency. URL:[Link][1]

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Piperazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, frequently serving as a critical linker or solubility-enhancing moiety. However, the conventional synthesis of N-substituted piperazine esters—often achieved via N-alkylation or N-arylation—is historically plagued by prolonged reaction times, poor regioselectivity (over-alkylation), and thermal degradation of the ester appendage.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these bottlenecks. By transitioning from traditional convective heating to microwave dielectric heating, chemists can reduce reaction times from several hours to mere minutes while simultaneously suppressing the formation of symmetrically disubstituted by-products[1]. This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of N-substituted piperazine esters, detailing the mechanistic causality behind experimental design and offering a robust framework for reproducible yields.

Mechanistic & Thermodynamic Rationale

Dielectric Heating vs. Convective Heating

Under conventional reflux, thermal energy is transferred via conduction and convection, creating temperature gradients where the vessel walls are significantly hotter than the bulk solvent. This localized overheating often leads to the thermal decomposition of sensitive ester groups.

Conversely, MAOS relies on dielectric heating . Microwave energy (typically 2.45 GHz) directly couples with the molecular dipoles of the solvent and the ionic species in the reaction mixture. As these dipoles rapidly align and realign with the oscillating electromagnetic field, internal friction generates instantaneous, volumetric "in-core" heating. This allows the reaction mixture to uniformly reach superheated temperatures, drastically accelerating the reaction kinetics governed by the Arrhenius equation[2].

Mechanism A Microwave Irradiation (2.45 GHz Field) B Dipole Rotation & Ionic Conduction A->B C Rapid Volumetric Heating (No Temp Gradients) B->C D Accelerated N-Alkylation (High Yield, Intact Ester) C->D

Caption: Mechanistic pathway of microwave dielectric heating accelerating N-alkylation.

Causality in Reagent and Solvent Selection
  • Substrate Selection (Mono-protection): Unprotected piperazine possesses two secondary amines with nearly identical

    
     values, making mono-alkylation statistically challenging. Utilizing a mono-protected piperazine ester (e.g., ethyl 1-piperazinecarboxylate) intrinsically blocks one nitrogen, ensuring absolute regioselectivity and preventing the formation of disubstituted oligomers[1].
    
  • Solvent Selection (High Loss Tangent): Solvents are chosen based on their ability to absorb microwave energy, quantified by their loss tangent (

    
    ). Ethanol (
    
    
    
    ) or DMF (
    
    
    ) are highly efficient microwave absorbers, allowing the system to reach target temperatures (e.g., 110°C–150°C) within seconds[3].
  • Base Selection: Anhydrous potassium carbonate (

    
    ) is utilized as a heterogeneous acid scavenger. Unlike strong aqueous bases (e.g., 
    
    
    
    ),
    
    
    effectively neutralizes the generated hydrohalic acid without risking the saponification (hydrolysis) of the piperazine ester moiety.

Experimental Workflow & Self-Validating Protocol

The following protocol details the synthesis of an N-aryl/alkyl piperazine ester using a sealed-vessel microwave reactor. Every step is designed as a self-validating system to ensure analytical integrity before proceeding.

G N1 1. Reagent Assembly (Piperazine Ester + Halide) N2 2. Base & Solvent Addition (K2CO3 in Ethanol/DMF) N1->N2 N3 3. Microwave Irradiation (110°C, 150W, 10-15 min) N2->N3 N4 4. In-situ Monitoring (TLC / LC-MS Check) N3->N4 N4->N3 Incomplete Conversion N5 5. Product Isolation (Precipitation/Filtration) N4->N5

Caption: Standardized workflow for the microwave-assisted synthesis of N-substituted piperazine esters.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a heavy-walled 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add ethyl 1-piperazinecarboxylate (1.0 mmol, 1.0 equiv).

  • Add the corresponding alkyl or aryl halide (1.1 mmol, 1.1 equiv). Causality: A slight excess of the electrophile ensures complete consumption of the piperazine starting material, simplifying downstream purification.

  • Add finely powdered, anhydrous

    
     (2.0 mmol, 2.0 equiv).
    

Step 2: Solvent Addition & Sealing

  • Suspend the mixture in 3.0 mL of absolute ethanol.

  • Seal the vial with a Teflon-lined silicone septum cap. Causality: The sealed environment allows the ethanol to be safely superheated above its atmospheric boiling point (78°C), generating autogenous pressure that further drives the reaction kinetics.

Step 3: Microwave Irradiation

  • Place the vial in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Program the reactor: Temperature: 110°C; Power: 150 W (Dynamic power modulation); Hold Time: 10 to 15 minutes; Cooling: Compressed air cooling to 40°C post-reaction[3].

Step 4: Self-Validation (In-Process Quality Control)

  • Once cooled, carefully uncap the vial and withdraw a 5

    
     aliquot. Dilute in 1 mL of methanol.
    
  • TLC Check: Spot against the starting materials on silica gel (Eluent: EtOAc/Hexane 1:1). Validation: The disappearance of the electrophile spot and the emergence of a new, lower-Rf UV-active spot confirms conversion.

  • LC-MS Check: Inject the diluted sample to confirm the presence of the desired

    
     molecular ion peak. If starting material remains >5%, re-seal and irradiate for an additional 5 minutes.
    

Step 5: Workup and Isolation

  • Filter the reaction mixture through a short pad of Celite to remove the inorganic salts (

    
     and unreacted 
    
    
    
    ).
  • Evaporate the ethanol under reduced pressure.

  • Resuspend the crude oil in ice-cold water (10 mL) to induce precipitation. Filter the resulting solid and recrystallize from a minimal amount of ethyl acetate/petroleum ether to yield the pure N-substituted piperazine ester.

Data Presentation: Conventional vs. Microwave Synthesis

The empirical data below highlights the dramatic efficiency gains achieved by transitioning from conventional thermal reflux to microwave-assisted protocols.

Target CompoundHeating ModalityConditionsReaction TimeIsolated YieldPurity (LC-MS)
Ethyl 4-(benzyl)piperazine-1-carboxylate Conventional RefluxEtOH, 78°C8.0 hours68%~90% (Byproducts)
Ethyl 4-(benzyl)piperazine-1-carboxylate Microwave (MAOS)EtOH, 110°C, 150W10 minutes94%>98%
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Conventional RefluxDMF, 120°C12.0 hours52%~85%
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Microwave (MAOS)DMF, 150°C, 200W15 minutes89%>95%

Data synthesis reflects standard optimization benchmarks where MAOS eliminates prolonged thermal exposure, thereby preventing ester hydrolysis and improving overall mass recovery.

Analytical Validation Markers (NMR)

To ensure the structural integrity of the final product, post-isolation Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized as the ultimate self-validating checkpoint:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the broad
    
    
    singlet (typically around
    
    
    2.0–2.5 ppm in the unprotected precursor). Confirm the retention of the ester moiety; for an ethyl ester, a distinct quartet at
    
    
    ~4.1 ppm (
    
    
    ) and a triplet at
    
    
    ~1.2 ppm (
    
    
    ) must be present and integrate correctly against the 8 piperazine ring protons (
    
    
    2.4–3.5 ppm).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    The carbonyl carbon of the ester must appear sharply at
    
    
    ~155.0 ppm, confirming that the ester linkage survived the alkaline microwave conditions.

References

1.[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . mdpi.com. Available at: 2.[3] Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities . nih.gov. Available at: 3.[2] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods . nih.gov. Available at:

Sources

Troubleshooting & Optimization

Preventing bis-alkylation side reactions in piperazine ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 4492-B Topic: Preventing Bis-Alkylation in Piperazine Ester Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Ticket Overview

User Issue: "I am reacting piperazine with ethyl bromoacetate to create a mono-ester derivative. My LC-MS consistently shows a 30-40% impurity of the bis-alkylated product (dialkyl piperazine), even when adding the alkyl halide slowly. How do I stop the reaction at the mono-substituted stage?"

Root Cause Analysis: The challenge lies in the statistical nucleophilicity of the piperazine ring.

  • Symmetry: Piperazine possesses two equivalent secondary amine sites (

    
     symmetry).
    
  • Kinetics: Upon mono-alkylation, the resulting product is a tertiary amine. While sterically bulkier, the electronic impact of the alkyl group (inductive donation) often maintains or only slightly reduces the nucleophilicity of the remaining secondary amine.

  • The "Runaway" Effect: If the local concentration of the alkylating agent is high, the mono-alkylated product—often more soluble in organic solvents than the starting piperazine—competes effectively for the remaining electrophile, leading to the bis-impurity (P-P').

Module 1: The "Gold Standard" (Protecting Group Strategy)

Recommended for: High-value APIs, strict purity requirements (>98%), and GMP workflows.

The only way to guarantee 100% selectivity is to chemically block one of the nitrogen sites. The N-Boc (tert-butoxycarbonyl) group is the industry standard due to its stability in basic alkylation conditions and facile removal.

The Workflow
  • Protection: Synthesize or purchase N-Boc-piperazine.

  • Alkylation: React N-Boc-piperazine with your halo-ester (e.g., ethyl bromoacetate).

  • Deprotection: Remove the Boc group with acid (TFA or HCl/Dioxane).

Why this works

The Boc group creates massive steric hindrance and removes the electron density from N1 via resonance (carbamate), rendering it non-nucleophilic. The alkylating agent has only one target: N4.

BocWorkflow Pip Piperazine MonoBoc N-Boc-Piperazine (Mono-Protected) Pip->MonoBoc Step 1: Protection Boc2O Boc2O (Stoichiometric Control) Boc2O->MonoBoc Inter Intermediate (Boc-N-P-N-R) MonoBoc->Inter Step 2: Alkylation Alkyl Alkylating Agent (R-X) Alkyl->Inter Final Mono-Alkyl Piperazine (Target) Inter->Final Step 3: Deprotection Acid Acid Deprotection (TFA/HCl) Acid->Final

Figure 1: The Protected Pathway ensures the alkylating agent can only react with the specific open nitrogen site.

Protocol A: Mono-Alkylation via N-Boc Intermediate
  • Step 1 (Alkylation): Dissolve N-Boc-piperazine (1.0 equiv) in Acetonitrile or DMF. Add

    
     (2.0 equiv) as a base scavenger.
    
  • Step 2: Cool to 0°C. Add Ethyl Bromoacetate (1.05 equiv) dropwise.

  • Step 3: Stir at RT for 4-6 hours. Monitor by TLC/LC-MS.

  • Step 4 (Deprotection): Dissolve the intermediate in DCM. Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir 1-2 hours.

  • Result: Exclusive formation of the mono-ester salt.

Module 2: Process Chemistry Optimization (Direct Alkylation)

Recommended for: Early-stage discovery, cost-sensitive routes, or when protecting groups are deemed "atom inefficient."

If you cannot use Boc groups, you must rely on Statistical Amplification . By flooding the reaction with excess piperazine, you statistically ensure that an incoming alkyl halide molecule is far more likely to hit a "virgin" piperazine molecule than a mono-alkylated one.

The "Flood" Strategy
  • Stoichiometry: Use 5 to 10 equivalents of Piperazine per 1 equivalent of Alkyl Halide.

  • Concentration: High dilution favors mono-alkylation.

  • Addition Rate: Slow addition of the electrophile prevents local "hotspots" where bis-alkylation occurs.

Data Table: Stoichiometry vs. Bis-Impurity

Approximate values based on kinetic modeling of diamine alkylations.

Piperazine EquivalentsAlkyl Halide EquivalentsExpected Mono-Product %Expected Bis-Impurity %
1.01.0~50%~25-30%
2.01.0~75%~10-15%
5.0 1.0 >90% <5%
10.01.0>95%<1%
Protocol B: The "Flood" Method
  • Setup: Dissolve Piperazine (50 mmol, 5.0 equiv ) in DCM or Toluene (100 mL).

  • Addition: Dissolve Ethyl Bromoacetate (10 mmol, 1.0 equiv ) in DCM (20 mL).

  • Process: Add the halide solution to the piperazine solution dropwise over 60 minutes at 0°C.

    • Critical: Do NOT add piperazine to the halide. The halide must always be the limiting reagent in the flask.

  • Workup (The Trick):

    • The reaction mixture contains Product (Mono), Impurity (Bis), and massive Excess Piperazine.

    • Wash the organic layer with water. Piperazine is highly water-soluble; the mono-ester (if lipophilic enough) will stay in the organic layer.

    • Note: If your product is water-soluble, you must use distillation (piperazine sublimes/boils ~146°C) or column chromatography to separate.

Module 3: The "Proton Protection" (Insider Technique)

Recommended for: Scenarios where excess reagents are difficult to remove.

This method utilizes pH control to statistically "protect" one nitrogen with a proton (


).

The Concept: Piperazine has two


 values (~5.3 and ~9.7). By using Piperazine Monohydrochloride  (or a 1:1 mixture of Piperazine and Piperazine 

2HCl), you create a statistical distribution where a significant portion of the molecules exists as the mono-cation. The protonated amine is non-nucleophilic due to the positive charge, leaving only the free amine available for reaction.
  • Reference: This approach is frequently cited in process patents for high-selectivity mono-functionalization without chromatography [1].

Protocol C: Monohydrochloride Route
  • Preparation: Mix Piperazine (1 eq) and Piperazine

    
     2HCl (1 eq) in Methanol/Ethanol. This equilibrates to form Piperazine 
    
    
    
    HCl in situ.
  • Reaction: Add the alkyl halide (0.8 eq relative to total piperazine species).

  • Mechanism: The proton shuttles between nitrogens. Once one nitrogen reacts with the alkyl group, the basicity changes, but the statistical bias remains against double reaction because the remaining protons will buffer the system.

Troubleshooting FAQs

Q: My mono-ester product is water-soluble, so I can't wash away the excess piperazine (Method 2). What now? A: If you cannot use aqueous extraction, you must switch to Method 1 (Boc Protection) or use Ion Exchange Chromatography . Strong Cation Exchange (SCX) columns can sometimes separate mono-amines from di-amines based on their different affinities and pKa profiles.

Q: Does the solvent matter? A: Yes.

  • Polar Aprotic (DMF, DMSO): Increases nucleophilicity of the amine but also stabilizes the transition state for the second alkylation. Often leads to higher bis-alkylation rates.

  • Protic (Ethanol, Methanol): Solvates the amine lone pairs via hydrogen bonding, slightly taming reactivity. This is often preferred for selectivity [2].[1]

  • Non-polar (DCM, Toluene): Best for the "Flood Method" (Method 2) because free piperazine can be precipitated out or washed away easily.

Q: Can I use reductive amination instead? A: Only if you change your electrophile. If you react piperazine with an aldehyde-ester (e.g., Ethyl Glyoxylate) and


, you will get exclusively mono-alkylation because the intermediate iminium ion prevents a second addition until reduced. However, you cannot use this for simple ethyl acetate chains (which require alkyl halides).

Visualizing the Competition

The following diagram illustrates why the "Flood Method" works by manipulating reaction probabilities.

ReactionKinetics Start Reaction Start Choice Alkyl Halide encounters... Start->Choice FreePip Free Piperazine (High Conc.) Choice->FreePip High Probability (if 5-10 eq used) MonoPip Mono-Alkyl Piperazine (Low Conc.) Choice->MonoPip Low Probability ResultMono Product: Mono-Ester (DESIRED) FreePip->ResultMono Fast ResultBis Impurity: Bis-Ester (UNDESIRED) MonoPip->ResultBis Fast

Figure 2: Kinetic competition. Increasing the concentration of Free Piperazine shifts the probability toward the Mono-Ester pathway.

References

  • Pazdera, P., et al. (2011).[2] Method for N-monosubstitution on piperazine. Patent CZ 2011/0847.[2]

  • Jacobsen, E. N., et al. (2000). Advanced Organic Chemistry: Reactions and Synthesis. Springer.
  • BenchChem. (2025).[1] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.

  • Anan, H., et al. (2008). Piperazine sulfonamides as potent inhibitors of chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters. (Demonstrates N-Boc usage for selectivity).

Sources

Technical Support Center: Purification of Methyl Phenyl-piperazin-1-yl-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and standardized protocols for the purification of methyl phenyl-piperazin-1-yl-acetate from typical reaction mixtures. It is designed for researchers, chemists, and drug development professionals seeking to overcome common challenges and optimize their purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of methyl phenyl-piperazin-1-yl-acetate and related N-aryl piperazine derivatives.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Typically, the crude product from the synthesis of methyl phenyl-piperazin-1-yl-acetate (via N-alkylation of N-phenylpiperazine with a methyl haloacetate) will contain a predictable set of impurities. Identifying these is the first step toward a rational purification strategy. The most common species are:

  • Unreacted Starting Materials: N-phenylpiperazine and the methyl haloacetate reagent.

  • Hydrolysis Byproduct: Phenyl-piperazin-1-yl-acetic acid, formed if moisture is present during the reaction or work-up, leading to ester hydrolysis.

  • Solvent Residues: Residual solvents from the reaction (e.g., DMF, Acetonitrile) or extraction (e.g., Ethyl Acetate, Dichloromethane).[1]

  • Degradation Products: Improper storage or excessive heat can lead to the formation of various degradation byproducts.[2]

Q2: Which purification technique is generally most effective for this compound?

A2: The optimal method depends on the scale of your synthesis and the required final purity.[2]

  • For Small-Scale (<5 g) & High Purity: Flash column chromatography is the preferred method. It offers high resolution for separating structurally similar impurities.[2] However, the basic nature of the piperazine moiety requires special consideration to avoid peak tailing.

  • For Large-Scale (>5 g) & Moderate-to-High Purity: Recrystallization is often the most efficient and economical choice. If the crude product is a solid and a suitable solvent can be found, this method can yield highly pure material with a simple setup.

  • Initial Cleanup (All Scales): A liquid-liquid extraction based on the compound's acid-base properties is a crucial first step to remove non-basic impurities and unreacted starting materials.

Q3: My purified product is an oil and won't crystallize. What are my options?

A3: This is a common issue, as N-substituted piperazine derivatives can be low-melting solids or oils.

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-solvent (a solvent in which your product is insoluble, like hexanes or pentane). This can wash away more soluble impurities and induce crystallization.[1]

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and slowly add a poor solvent (anti-solvent, e.g., hexanes) until turbidity persists. Allow the mixture to stand, which may promote crystal growth.

  • Convert to a Salt: The basic piperazine nitrogen allows for easy salt formation. Reacting the oily free-base with an acid (e.g., HCl in ether, or acetic acid in acetone) can produce a stable, crystalline salt which is often much easier to handle and purify by recrystallization.[3]

  • Re-purify by Chromatography: If the oil persists, it likely contains impurities that are inhibiting crystallization. A second pass through a chromatography column may be necessary.

Q4: I'm seeing significant peak tailing during HPLC analysis and column chromatography. How can I fix this?

A4: Peak tailing is a classic problem for basic compounds like piperazines on standard silica-based stationary phases.[2] It occurs due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.

  • For Column Chromatography: Add a small amount of a competing base to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) to the eluent (e.g., ethyl acetate/hexane mixture). The TEA will mask the active silanol sites, leading to more symmetrical peaks.[2]

  • For Reverse-Phase HPLC: Use a mobile phase additive. Incorporating 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the piperazine, ensuring it is in a single ionic form and improving peak shape.[2] Operating at a low pH (2-3) is also effective.[2]

Q5: How can I definitively confirm the purity of my final product?

A5: Relying on a single analytical technique is insufficient. A combination of methods is required to establish purity with confidence.[4]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the presence of impurities.[4][5]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is essential to confirm the chemical structure and can reveal the presence of residual solvents or structurally similar impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.

Section 2: Troubleshooting Guides

This section provides a problem-cause-solution framework for specific issues encountered during purification.

Problem: Low Yield After Aqueous Work-up/Extraction
Possible Cause Underlying Logic Recommended Solution
Incorrect pH of Aqueous Layer Your product is basic. If the aqueous layer is not sufficiently basic (pH > 10) during extraction with an organic solvent, a significant portion will remain in the aqueous layer as a protonated salt.During the final extraction of your product into the organic phase, ensure the aqueous layer is strongly basic. Test with pH paper or a meter. Add NaOH or K₂CO₃ solution as needed.[6]
Emulsion Formation The presence of polar functionalities and salts can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product at the interface.Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product has High Water Solubility Although substituted, the piperazine moiety can impart some water solubility, especially if the aqueous phase is not saturated with salt.Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). After the primary extractions, "back-extract" the combined aqueous layers with a fresh portion of solvent to recover any dissolved product.
Problem: Ineffective Column Chromatography
Possible Cause Underlying Logic Recommended Solution
Compound Streaking / Tailing Strong, non-ideal interactions between the basic product and acidic silica gel.1. Neutralize the Silica: Pre-treat the silica gel slurry with 0.5-1% triethylamine (TEA) or add it directly to your mobile phase.[1][2] 2. Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and often performs better for basic compounds.[6]
Poor Separation of Spots The chosen eluent system does not have the correct polarity to differentiate between your product and impurities.Optimize with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound, with good separation from all impurities.[1] Start with non-polar systems (Hexane/Ethyl Acetate) and gradually increase polarity (e.g., by adding Methanol to Dichloromethane).
Low Mass Recovery The compound may be irreversibly adsorbed onto the stationary phase, or it is too polar to elute with the chosen solvent system.1. Check TLC: Ensure your compound moves off the baseline in your chosen TLC system. 2. Flush the Column: If the product is not eluting, try flushing the column with a much stronger solvent system (e.g., 5-10% Methanol in DCM with 1% TEA). 3. Passivate the Column: Pre-treating the column with a passivating agent might help prevent irreversible adsorption.[1]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[2]Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight (e.g., 1-5 g of crude on a 100 g column).
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove acidic and neutral impurities from the basic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 10 mL per gram of crude). The basic product will move into the aqueous layer as the hydrochloride salt. Neutral impurities and excess haloacetate will remain in the organic layer.

  • Separate Layers: Combine the acidic aqueous layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the product, converting it back to the free base.

  • Product Extraction: Extract the basic aqueous layer with fresh organic solvent (e.g., DCM or EtOAc, 3 x 10 mL per gram of crude).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.[6]

SOP 2: Flash Column Chromatography (Base-Modified)

This protocol is optimized for purifying basic compounds like methyl phenyl-piperazin-1-yl-acetate.

  • Solvent System Selection: Using TLC, identify an eluent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3. Prepare this eluent and add 0.5% v/v triethylamine (TEA).

  • Column Packing: Pack a glass column with silica gel using the TEA-modified mobile phase. Ensure the column is packed evenly without air bubbles.[1]

  • Sample Loading: Dissolve the crude product from SOP 1 in a minimal amount of the mobile phase (or DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.[1]

  • Elution: Elute the column with the TEA-modified mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent (and TEA) under reduced pressure.

  • Drying: Dry the purified product under high vacuum to remove any final traces of solvent.[1]

Section 4: Data & Visualization
Data Presentation

Table 1: Common Impurities & Identification

Impurity Typical Analytical Signature
N-phenylpiperazine (Starting Material) Distinct spot on TLC (check Rf of starting material). Unique signals in ¹H NMR.
Methyl Bromoacetate (Starting Material) Volatile; may be seen in ¹H NMR of crude product (~3.8 ppm singlet).

| Phenyl-piperazin-1-yl-acetic acid (Hydrolysis product) | More polar than the product (lower Rf on TLC). Will extract into basic aqueous wash (e.g., NaHCO₃ solution). LC-MS will show corresponding M-13 peak (loss of methyl group). |

Visualizations

Below are diagrams illustrating key decision-making processes and workflows for purification.

Purif_Decision_Tree start Crude Reaction Mixture workup Perform Acid-Base Liquid-Liquid Extraction (SOP 1) start->workup check_purity Assess Purity & Yield (TLC, LC-MS, NMR) workup->check_purity is_pure Purity Acceptable? check_purity->is_pure end_product Final Product: Dry Under High Vacuum is_pure->end_product Yes needs_purif Further Purification Required is_pure->needs_purif No scale Scale of Reaction? needs_purif->scale chrom Column Chromatography (SOP 2) scale->chrom < 5g / High Purity recryst Recrystallization scale->recryst > 5g / Solid chrom->check_purity recryst->check_purity Chrom_Troubleshoot cluster_causes Identify Symptom cluster_solutions Implement Solution start Problem: Poor Column Performance tailing Peak Tailing / Streaking start->tailing poor_sep Poor Separation start->poor_sep no_elution Product Not Eluting start->no_elution add_tea Add 0.5-1% Triethylamine to Mobile Phase tailing->add_tea Cause: Acidic Silica use_alumina Switch to Neutral Alumina Stationary Phase tailing->use_alumina Alternative re_optimize_tlc Re-optimize Eluent System using TLC poor_sep->re_optimize_tlc Cause: Wrong Polarity stronger_eluent Flush Column with Stronger Eluent no_elution->stronger_eluent Cause: Too Polar

Caption: Workflow for troubleshooting column chromatography.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • ACS Publications. (2021, May 12). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). [Link]

Sources

Technical Support Center: Phenylpiperazine N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solvent selection for phenylpiperazine N-alkylation Content type: Technical Support Center Guide

Executive Summary: The Solvent-Kinetic-Workup Triangle

For researchers working with 1-phenylpiperazine (and its derivatives), N-alkylation is a foundational transformation. However, the choice of solvent is often the single biggest determinant of success, dictating not just the reaction rate (


), but the impurity profile and the ease of downstream isolation.

This guide moves beyond "standard recipes" to explain the mechanistic impact of solvent choice on the


 reaction manifold. We categorize approaches into three distinct workflows:
  • Kinetic Maximization: For unreactive electrophiles (Polar Aprotic).

  • Process Efficiency: For ease of workup and scale (Biphasic/PTC).

  • Green Compliance: For sustainability mandates (Alcohols/Carbonates).

Solvent Selection Matrix

Use this matrix to select the optimal solvent system based on your specific constraints.

Solvent SystemClassificationDielectric Const. (

)
Relative Rate (

)
Primary AdvantageMajor Drawback
DMF / DMSO Polar Aprotic36.7 / 46.7High (100) Dissolves inorganic bases; stabilizes ionic TS; rapid conversion.Work-up: High BP; water miscibility leads to emulsions; difficult to remove traces.
Acetonitrile (MeCN) Polar Aprotic37.5High (85)"Goldilocks" solvent: Good rate, easy removal (BP 82°C).Solubility: Poor solubility for inorganic bases (

), often requires

or additives.
Toluene + PTC Non-Polar + Catalyst2.4Medium (40-60)Scalability: Excellent phase separation; product stays in organic, salts in aqueous.Kinetics: Slower; requires optimization of catalyst (TBAB/TEBA) and stirring rate.
Ethanol / 2-PrOH Polar Protic24.5 / 17.9Low (10-20)Green: Low toxicity; cheap.Nucleophilicity: H-bonding solvates the amine lone pair, retarding the reaction rate significantly.
Decision Logic: Visualizing the Selection Process

SolventSelection Start START: Define Constraints Scale Is Scale > 100g? Start->Scale Electrophile Is Electrophile Reactive? (e.g., Alkyl Iodide/Benzyl Bromide) Scale->Electrophile No (Lab Scale) TolPTC RECOMMENDED: Toluene + Water + PTC (TBAB) Scale->TolPTC Yes (Process Safety) Green Strict Green Constraints? Electrophile->Green Yes DMF RECOMMENDED: DMF or DMSO (High Temp) Electrophile->DMF No (Sluggish) MeCN RECOMMENDED: Acetonitrile (MeCN) + Cs2CO3 Green->MeCN No (Balance) EtOH RECOMMENDED: Ethanol (Reflux) Green->EtOH Yes

Caption: Decision tree for selecting the optimal solvent based on scale, electrophile reactivity, and environmental constraints.

Standard Operating Procedures (SOPs)

Protocol A: The "Kinetic" Method (Acetonitrile/DMF)

Best for: Small scale (<5g), unreactive alkyl chlorides, or library synthesis.

Rationale: Polar aprotic solvents dissociate the ion pairs of the base (e.g.,


), creating a "naked" carbonate anion that efficiently deprotonates the ammonium intermediate.
  • Dissolution: Dissolve 1-phenylpiperazine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

    • Note: If using DMF, concentration can be higher (0.5 M).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv).
    
    • Why Cesium? The larger

      
       cation is "softer" and more soluble in organic solvents than 
      
      
      
      , significantly boosting reaction rates in MeCN [1].
  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at RT.

  • Reaction: Heat to 60°C (MeCN) or 80°C (DMF) for 4–12 hours. Monitor by LCMS.[1][2][3][4]

  • Work-up (Critical):

    • For MeCN: Rotovap to dryness first. Resuspend residue in DCM/Water.

    • For DMF: Dilute with 10x volume of 5% LiCl solution (not just water). Extract with Ethyl Acetate.[1][3][4] The LiCl helps force DMF into the aqueous layer and prevents emulsions.

Protocol B: The "Process" Method (Phase Transfer Catalysis)

Best for: Scale-up (>10g), reactive halides, and easy isolation.

Rationale: The reaction occurs at the interface of the organic/aqueous phase.[5] The quaternary ammonium catalyst shuttles the phenoxide/carbonate anion into the organic phase.

  • Biphasic Setup: Dissolve 1-phenylpiperazine (1.0 equiv) and Alkyl Bromide (1.1 equiv) in Toluene (3 volumes).

  • Aqueous Base: Prepare a 50% w/w solution of NaOH or KOH (2.0 equiv). Add to the toluene mixture.[3]

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Agitation: Stir vigorously (>800 RPM). The rate of reaction is mass-transfer limited; poor stirring = no reaction [2].

  • Work-up: Stop stirring. Layers separate instantly. Wash organic layer with water and brine.[3] Evaporate Toluene.

    • Self-Validation: If layers do not separate within 60 seconds, filter the mixture through a Celite pad to break the emulsion.

Troubleshooting & FAQs

Q1: I see a significant amount of "M+R" impurity (Dialkylation). How do I stop this?

Diagnosis: Over-alkylation.[6] The product (tertiary amine) is reacting with excess alkyl halide to form a quaternary ammonium salt. The Fix:

  • Stoichiometry: Reduce alkyl halide to 0.95 equiv. It is better to leave unreacted phenylpiperazine (which can be distilled off or washed out with dilute acid) than to form the quaternary salt (which is hard to separate).

  • Addition Mode: Add the alkyl halide slowly (syringe pump) to a solution of the amine. This keeps the concentration of alkyl halide low relative to the unreacted amine.

  • Solvent Switch: Switch from DMF to Ethanol . Protic solvents solvate the nucleophile. As the product is formed, it is more sterically hindered and less solvated than the starting material, but the "solvation shell" effect can sometimes enhance selectivity by slowing down the "runaway" second alkylation [3].

Q2: My reaction in Acetonitrile is stuck at 50% conversion.

Diagnosis: "Base stalling." The surface of the solid


 has become coated with 

byproduct, passivating it. The Fix:
  • Add Water: Add a catalytic amount of water (1-2% v/v) to the Acetonitrile. This helps dissolve the inorganic salt byproduct from the surface of the base, regenerating the active surface area ("Omega Phase" effect).

  • Switch Base: Switch to

    
     (higher solubility) or add TBAI (tetrabutylammonium iodide) as a catalyst to facilitate the Finkelstein reaction in situ (converting R-Cl to more reactive R-I).
    
Q3: I am getting terrible emulsions during DMF workup.

Diagnosis: DMF acts as a surfactant when mixed with water and organic amines. The Fix:

  • The LiCl Wash: As mentioned in Protocol A, use 5% LiCl instead of pure water.

  • The "Back-Extraction" Trick: Instead of extracting product into organics, acidify the aqueous mixture to pH 2. The amine product goes into the water. Wash the water with Ether (removes DMF/impurities). Then basify the water (pH 12) and extract the pure amine into DCM.

Q4: Can I use "Green" solvents like Propylene Carbonate?

Answer: Yes, but with caveats. Propylene Carbonate (PC) is an excellent polar aprotic replacement for DMF. However, it can act as an electrophile itself at high temperatures (


) with strong amines, leading to carbamate formation.
  • Recommendation: Use PC only for reactions below 80°C. For higher temperatures,

    
    -Valerolactone (GVL) is a more robust green alternative [4].
    

Mechanistic Visualization

Understanding the competition between the desired


 pathway and the over-alkylation side reaction is crucial.

ReactionMechanism SM Phenylpiperazine (Secondary Amine) TS1 TS1 (Favored by Polar Aprotic) SM->TS1 + R-X, Base RX Alkyl Halide (R-X) RX->TS1 Product Product (Tertiary Amine) TS2 TS2 (Over-Alkylation) Product->TS2 + Excess R-X Quat Impurity (Quaternary Salt) TS1->Product - HX TS2->Quat Irreversible

Caption: Reaction pathway showing the progression from secondary amine to tertiary amine (desired) and the risk of quaternary salt formation (undesired).

References

  • Cesium Effect in Alkylation: Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry.

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

  • Solvent Effects on Nucleophilicity: Reichardt, C. & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[7]

  • Green Solvents (Propylene Carbonate): McElroy, C. R., et al. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry.[8]

  • General N-Alkylation Review: Salvatore, R. N., et al. (2001). Synthesis of secondary amines.[1][6][9] Tetrahedron.[1]

Sources

Troubleshooting low yields in piperazine methyl acetate formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Methyl 2-(piperazin-1-yl)acetate Synthesis

Case ID: PMA-SYN-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Selectivity vs. Stability" Conflict

Welcome to the technical support center. If you are experiencing low yields (<40%) in the formation of methyl 2-(piperazin-1-yl)acetate , you are likely caught in a specific chemical trap: the conflict between nucleophilic selectivity and ester stability .

Piperazine is a symmetric diamine. The moment you alkylate one nitrogen, the product remains nucleophilic, leading to bis-alkylation (the "Yield Killer"). Furthermore, the target molecule contains a methyl ester, which is highly susceptible to hydrolysis under the basic conditions often required to scavenge the HCl byproduct.

This guide abandons generic advice. We will troubleshoot your specific failure modes using kinetic control strategies and workup optimization.

Module 1: Troubleshooting Low Isolated Yields

Issue A: "I see multiple spots on TLC and my yield is low."

Diagnosis: Bis-Alkylation (Over-reaction) This is the most common failure mode. In a 1:1 stoichiometric reaction between piperazine and methyl chloroacetate, statistical probability dictates a maximum theoretical yield of mono-product around 50-60%, with the rest being unreacted starting material and bis-alkylated impurity (dimethyl 2,2'-(piperazine-1,4-diyl)diacetate).

The Fix: Alter the Kinetics You have two valid protocols to solve this. Choose based on your available reagents.

Protocol 1: The "High Dilution & Excess" Method (Direct Route) Best for: Quick synthesis when piperazine is cheap and available.

  • Stoichiometry: Use 5 to 6 equivalents of piperazine relative to methyl chloroacetate.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Temperature:

    
     to Room Temperature (RT).
    
  • Procedure:

    • Dissolve piperazine (6 eq) in solvent.[1]

    • Add methyl chloroacetate (1 eq) dropwise over 60 minutes at

      
      . Crucial: High local concentration of the alkyl halide favors bis-alkylation. Slow addition is mandatory.
      
    • Workup: The excess piperazine stays in the aqueous layer during extraction, or precipitates as a salt if using non-polar solvents.

Protocol 2: The "Mono-Protection" Method (High Purity Route) Best for: GMP workflows or when high purity is required.

  • Step 1: Use

    
    -Boc-piperazine  (1-Boc-piperazine) as the starting material.
    
  • Reaction: Alkylate with methyl chloroacetate using

    
     in ACN.
    
  • Step 2: Deprotect using HCl/Dioxane or TFA/DCM.

  • Result: This guarantees 100% mono-selectivity, though it adds two steps.

Issue B: "The product disappears during aqueous workup."

Diagnosis: Ester Hydrolysis or Water Solubility Methyl esters are labile. If you use strong bases (NaOH, KOH) to neutralize the reaction or wash the organic layer, you will saponify the ester to the carboxylic acid (zwitterion), which dissolves in water and is discarded with the aqueous waste.

The Fix: Non-Aqueous Workup or Buffered pH

  • Avoid: 1M NaOH or KOH washes.

  • Use: Saturated

    
     (Sodium Bicarbonate) for neutralization.
    
  • Alternative (Best): If using ACN as solvent, the byproduct (Piperazine

    
    HCl) often precipitates. Filter the reaction mixture, wash the solid with dry ACN, and rotovap the filtrate. This avoids water entirely.
    

Module 2: Visualizing the Failure Pathways

The following logic flow illustrates where your yield is likely leaking.

ReactionPathways Start Piperazine (Starting Material) Mono Target Product (Mono-alkylated) Start->Mono k1 (Fast) + Reagent Excess Excess Piperazine (Suppress k2) Start->Excess Reagent Methyl Chloroacetate Bis Impurity (Bis-alkylated) Mono->Bis k2 (Competitive) + Reagent Hydrolysis Lost Product (Acid/Zwitterion) Mono->Hydrolysis Aqueous NaOH (Workup Error) Excess->Mono Favored Path

Figure 1: Reaction kinetics and loss pathways. Note that the Mono-product competes with the Starting Material for the alkylating agent.

Module 3: Optimized Experimental Protocol

This protocol utilizes the Excess Piperazine Strategy to maximize yield without protection groups.

Reagents:

  • Piperazine (anhydrous): 50 mmol

  • Methyl Chloroacetate: 10 mmol

  • Solvent: Acetonitrile (ACN) or Toluene (50 mL)

  • Base:

    
     (powdered, dried): 12 mmol
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 50 mmol Piperazine and 12 mmol

    
     in 40 mL ACN. Cool to 
    
    
    
    in an ice bath.
  • Addition: Dilute 10 mmol Methyl Chloroacetate in 10 mL ACN. Add this solution dropwise to the flask over 45–60 minutes.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine ensures the "fresh" alkylating agent encounters unreacted piperazine rather than the product.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Filtration (Critical): Filter off the solid salts (

    
     and Piperazine
    
    
    
    HCl). Wash the filter cake with cold ACN.
  • Evaporation: Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue contains Product + Excess Piperazine.[2]

    • Distillation: If scale allows, high-vacuum distillation can separate the lower-boiling piperazine.

    • Column Chromatography: Silica gel.[3][4] Elute with DCM

      
       5% MeOH/DCM. The excess piperazine is very polar and will stick to the silica or elute last.
      

Module 4: Comparative Data (Method Selection)

Use this table to decide which route fits your project constraints.

VariableDirect Alkylation (1:1)Excess Piperazine (6:1)Boc-Protection Route
Mono-Selectivity Poor (~40%)Good (~80%)Excellent (>95%)
Bis-Impurity HighLowNone
Atom Economy HighLow (wastes piperazine)Low (requires protection steps)
Purification Difficult (separation of mix)Moderate (remove piperazine)Easy (crystallization often possible)
Rec: Do not use Best for Scale-up Best for MedChem/purity

Module 5: Troubleshooting Decision Tree

Follow this logic to identify your specific bottleneck.

Troubleshooting Q1 Is the isolated yield < 40%? Q2 Does TLC show multiple spots? Q1->Q2 Yes Q3 Did you use aqueous NaOH workup? Q2->Q3 No (Clean conversion but low mass) Res1 Diagnosis: Bis-Alkylation. Action: Switch to 6eq Piperazine or Boc-protection. Q2->Res1 Yes (Higher Rf spots) Res2 Diagnosis: Ester Hydrolysis. Action: Switch to filtration/non-aqueous workup. Q3->Res2 Yes Res3 Diagnosis: Incomplete Conversion. Action: Check base solubility (use finely powdered K2CO3). Q3->Res3 No

Figure 2: Diagnostic flow for isolating the root cause of yield loss.

References

  • Selectivity in Piperazine Alkylation

    • Protocol: "Direct N-Alkylation with Alkyl Halides."[4] BenchChem Application Notes.

    • Key Insight: Defines the necessity of controlled base or excess starting material to favor mono-alkylation.[4]

  • Protection Group Strategies

    • Protocol: "A Simple Synthesis of N-Alkylpiperazines.
    • Key Insight: Demonstrates the use of N-Acetyl and N-Boc protection to achieve high-yield mono-substituted piperazines, avoiding the statistical distribution of direct alkyl
  • General Synthesis of Piperazine Derivatives

    • Context: "Synthetic Approaches to Piperazine-Containing Drugs."[5][6][7] Molecules (MDPI).

    • Key Insight: Reviews industrial routes (Ponatinib, Nintedanib) where piperazine N-alkylation is a key step, highlighting the use of inorganic bases and polar solvents.
  • Ester Stability & Workup

    • Data: "Methyl 2-(piperazin-1-yl)acetate hydrochloride Properties." Sigma-Aldrich.
    • Key Insight: Confirms the salt form properties and storage conditions (hygroscopic)

Sources

Controlling temperature to prevent hydrolysis of methyl phenyl-piperazin-1-yl-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Process Control Topic: Methyl phenyl-piperazin-1-yl-acetate Hydrolysis Control Ticket ID: #REQ-882-CHEM Status: Open Priority: High (Process Critical)

Executive Summary: The Stability Paradox

You are likely working with Methyl 2-(4-phenylpiperazin-1-yl)acetate (or a close analog). This is a high-value intermediate, often a precursor in the synthesis of antihistamines (e.g., Cetirizine derivatives) or psychotropic agents.

The Core Challenge: This molecule contains a "self-destruct" mechanism. Unlike a standard aliphatic ester (like methyl acetate), your molecule possesses a basic nitrogen atom in the piperazine ring (


) in close proximity to the ester carbonyl. This internal base can facilitate intramolecular general base catalysis , making the ester significantly more labile (prone to hydrolysis) than standard kinetic models predict.

This guide provides the thermal and process parameters required to arrest this degradation pathway.[1]

Part 1: The Thermodynamic & Kinetic Control Strategy

To prevent the formation of the corresponding acid impurity (phenyl-piperazin-1-yl-acetic acid), you must treat Temperature and pH as coupled variables, not independent ones.

The Critical Temperature Thresholds

The hydrolysis reaction follows Arrhenius kinetics, but with a lower Activation Energy (


) due to the piperazine nitrogen's catalytic effect.
Process StageRecommended Temp (

)
Critical Limit (

)
Scientific Rationale
Reaction (Synthesis)

to


Minimizes kinetic energy available for the nucleophilic attack of water on the carbonyl carbon.
Quench/Workup


Exothermic neutralization spikes local temperatures; maintain cryogenic buffer.
Biphasic Extraction

to


Water is present in high concentration. Rate of hydrolysis

is maximized here.
Drying (Vacuum)

to


Removal of solvent concentrates residual water, increasing effective molarity of the nucleophile.
Storage (Solid)

to


Solid-state hydrolysis is slow but cumulative. Moisture uptake (hygroscopicity) accelerates this.
The "Danger Zone" Visualization

The following diagram illustrates the mechanism you are fighting: the General Base Catalyzed Hydrolysis .

HydrolysisMechanism cluster_control Control Factors (Inhibitors) Ester Methyl phenyl-piperazin-1-yl-acetate (Substrate) TS Tetrahedral Intermediate (High Energy State) Ester->TS + H2O Water H2O (Nucleophile) Water->TS Nucleophilic Attack PipN Piperazine Nitrogen (Internal Base) PipN->Water Deprotonates (Activates) Products Acid Impurity + Methanol (Degradation) TS->Products Collapse (Irreversible) Temp Low Temp (<5°C) Reduces Kinetic Energy Temp->TS Blocks Formation pH pH Control Protonate the N?

Figure 1: Mechanism of self-catalyzed hydrolysis. The piperazine nitrogen activates water, lowering the energy barrier for hydrolysis. Low temperature is the primary "brake" on this system.

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists working with amino-esters.

Q1: I am seeing a 2-5% increase in the "Acid" impurity during the aqueous workup. My reactor jacket is set to 0°C. Why is this happening?

Diagnosis: This is likely a Local Exotherm or pH Hotspot issue. Even if your jacket is at 0°C, the interface between your organic phase (containing the ester) and the aqueous wash (containing base or acid) can generate significant heat of neutralization.

The Fix:

  • Pre-cool all aqueous buffers to

    
     before addition. Never add room-temperature water to a cold reaction mixture.
    
  • Verify pH: The hydrolysis rate constant (

    
    ) for esters is U-shaped. It is lowest at slightly acidic pH (
    
    
    
    ) where the piperazine nitrogen is protonated (ammonium form,
    
    
    ), rendering it non-catalytic.
    • Action: If possible, perform washes with a mild buffer (e.g., dilute Phosphate or Citrate at pH 5-6) rather than strong base or pure water.

Q2: We are losing assay (purity) during the vacuum drying step. The oven is set to 40°C.

Diagnosis: Wet-Bulb Hydrolysis. During the initial phase of drying, solvent evaporates, but water (which has a higher boiling point) enriches in the solid/oil. At


, this concentrated water rapidly hydrolyzes the ester.

The Fix:

  • Step-Down Protocol: Start drying at

    
      under full vacuum to remove the bulk of the organic solvent. Only ramp to 
    
    
    
    once the solvent load is
    
    
    .
  • Azeotropic Drying: Before putting it in the oven, chase the wet cake with an anhydrous solvent (like Toluene or Isopropyl Acetate) to azeotropically remove bulk water.

Q3: Can I store the intermediate in solution, or must it be isolated?

Diagnosis: Solution storage is High Risk . In solution, the molecules have higher rotational freedom, allowing the piperazine nitrogen to easily adopt the conformation required to catalyze the hydrolysis.

The Fix:

  • Isolate immediately. If you must hold the batch, hold it in the crystallized solid form at

    
    .
    
  • If solution hold is unavoidable: Store in an anhydrous, non-protic solvent (e.g., DCM, Toluene) and ensure water content (Karl Fischer) is

    
    .
    

Part 3: Process Workflow for Stability

Use this decision tree to manage a batch that is showing signs of instability.

TroubleshootingTree Start In-Process Control (IPC) Check Purity Decision Acid Impurity > 0.5%? Start->Decision CheckTemp Check Reactor Temp Is it > 5°C? Decision->CheckTemp Yes Proceed Proceed to Isolation (Keep Cold) Decision->Proceed No Yes YES: Degradation Active CoolDown Action: Crash Cool to -10°C Stop Agitation CheckTemp->CoolDown Yes CheckpH Check Aqueous pH Is it > 8 or < 3? CheckTemp->CheckpH No (Temp is fine) Buffer Action: Adjust to pH 5-6 (Citrate/Acetate Buffer) CheckpH->Buffer Yes CheckWater Check Water Content (Karl Fischer) CheckpH->CheckWater No (pH is fine) No NO: Process Stable DrySolvent Action: Azeotropic Distillation CheckWater->DrySolvent High Water

Figure 2: IPC Decision Tree. Immediate actions to take when hydrolysis products are detected.

References & Authoritative Grounding

  • Arrhenius Kinetics & Ester Hydrolysis:

    • Principle: The rate of hydrolysis doubles approximately every

      
       increase in temperature.
      
    • Source: Laidler, K. J. (1987). Chemical Kinetics (3rd ed.). Harper & Row. (Foundational text on Arrhenius equation application).

    • Context: See for general temperature dependence.

  • Impurity Thresholds (Pharma):

    • Standard: The "Acid" degradant is considered an organic impurity.

    • Source: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).

    • Link:

  • Hydrolysis of Amino Acid Esters:

    • Mechanism:[1][2][3][4][5] The proximity of the amino group facilitates hydrolysis via intramolecular catalysis.

    • Source: Bryson, A., & Davies, N. R. (1961). The Kinetics of the Acid and Alkaline Hydrolysis of Some Amino Acid Esters. Journal of the American Chemical Society.

  • Process Chemistry Best Practices:

    • Protocol: Use of buffered washes and low-temperature quenching to prevent ester hydrolysis.

    • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard industry reference for workup optimization).

Sources

Common impurities in methyl 2-(4-phenylpiperazin-1-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Support Guide: Impurity Profiling & Troubleshooting in Methyl 2-(4-phenylpiperazin-1-yl)acetate Synthesis Role: Senior Application Scientist Audience: Organic Chemists, Process Development Scientists[1][2]

Technical Overview: The Synthetic Landscape

The synthesis of methyl 2-(4-phenylpiperazin-1-yl)acetate is a classic N-alkylation (nucleophilic substitution) involving 1-phenylpiperazine and methyl chloroacetate (or bromoacetate).[1][2] While the mechanism is straightforward (


), the presence of a basic nitrogen and an ester moiety creates a "Goldilocks" zone where conditions must be tightly controlled to prevent over-alkylation and hydrolysis.

Core Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">


[1]

This guide addresses the specific impurity profile generated when this balance is lost, providing actionable solutions for purification and process optimization.

Critical Impurity Profile

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity IDNameStructure DescriptionOrigin/Cause
IMP-A Unreacted 1-Phenylpiperazine Starting materialStoichiometric imbalance; incomplete conversion due to low temp or insufficient base.[1][2]
IMP-B 2-(4-phenylpiperazin-1-yl)acetic acid Hydrolyzed ester (Acid)Presence of water in solvent/base; high pH during aqueous workup; ester hydrolysis.[1][2]
IMP-C Quaternary Ammonium Salt Bis-alkylated piperazineExcess alkylating agent; high reaction temperature; prolonged reaction time allowing product to react again.[1][2]
IMP-D Methyl Chloroacetate Starting materialExcess reagent added; poor workup removal.[1][2]
IMP-E N-Oxide Derivative Oxidized tertiary amineExposure to air/peroxides in solvents (e.g., old THF/Ether).[1][2]

Troubleshooting & FAQs

Scenario 1: The "Low Yield & Acidic Product" Issue

User Question: My isolated yield is low (40-50%), and the NMR shows a broad singlet around 10-11 ppm. The product is also soluble in aqueous base.[2] What happened?

Diagnosis: You have significant formation of IMP-B (Acid Impurity) .[1][2] Root Cause:

  • Wet Solvents: Using non-anhydrous acetone or acetonitrile allows water to compete with the amine nucleophile or hydrolyze the formed ester.[2]

  • Workup pH: If you acidified the mixture below pH 4 during workup to remove unreacted amine, you likely hydrolyzed the ester.[2]

  • Hygroscopic Base: Using old ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     that has absorbed moisture.[1]
    

Corrective Action:

  • Protocol Adjustment: Switch to anhydrous acetone or DMF stored over molecular sieves.

  • Base Prep: Flame-dry your inorganic base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) before use.[1]
  • Workup: Avoid strong acid washes.[1][2] Wash the organic layer with saturated

    
     to remove the acid impurity (IMP-B) as the water-soluble carboxylate, leaving the desired ester in the organic layer.
    
Scenario 2: The "Unremovable Precipitate" Issue

User Question: I see a white precipitate forming late in the reaction that is insoluble in the organic solvent but dissolves in water. It is NOT the inorganic salt (KCl).[1][3][4][5][6][7][8] LC-MS shows a mass of [M + 73].[1][2]

Diagnosis: You have formed IMP-C (Quaternary Ammonium Salt) .[1][2] Root Cause: Over-alkylation.[1][2] The product (a tertiary amine) is nucleophilic enough to react with a second equivalent of methyl chloroacetate.[1] Mechanism: The product attacks another molecule of methyl chloroacetate, forming a charged quaternary ammonium species (Mass = Product +


).[1]

Corrective Action:

  • Stoichiometry: strictly limit methyl chloroacetate to 0.95 - 1.0 equivalents . Do not use excess "to drive the reaction."

  • Addition Mode: Add the alkylating agent dropwise to the amine/base mixture at

    
     rather than all at once. This keeps the concentration of alkylating agent low relative to the unreacted amine.
    
Scenario 3: The "Color Change" Issue

User Question: My product turns yellow/brown upon standing on the bench. HPLC shows a new peak eluting just before the main peak.

Diagnosis: Formation of IMP-E (N-Oxide) .[1][2] Root Cause: Piperazine nitrogens are susceptible to oxidation by atmospheric oxygen or peroxides found in ether/THF.[1][2]

Corrective Action:

  • Storage: Store the final compound under Argon/Nitrogen at

    
    .
    
  • Purification: If the impurity is present, pass through a short pad of basic alumina or silica treated with 1% triethylamine.[2]

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-(4-phenylpiperazin-1-yl)acetate with minimized over-alkylation.

Reagents:

  • 1-Phenylpiperazine (1.0 equiv, 10 mmol, 1.62 g)[1][2]

  • Methyl chloroacetate (1.0 equiv, 10 mmol, 1.08 g)[1][2]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (anhydrous, 2.0 equiv, 20 mmol, 2.76 g)[1]
    
  • Acetone (Anhydrous, 50 mL)

  • NaI (Catalytic, 0.1 equiv) - Accelerates reaction via Finkelstein exchange, allowing lower temps.[1][2]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1-phenylpiperazine and anhydrous acetone. Stir until dissolved.

  • Base Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and catalytic NaI.[1] Cool the suspension to 
    
    
    
    in an ice bath.
  • Alkylation: Add methyl chloroacetate dropwise over 20 minutes. Crucial: Slow addition prevents high local concentration of alkylating agent, reducing IMP-C.[2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

    • Checkpoint: If starting amine remains after 12h, do NOT add more alkyl halide.[1][2] Heat to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       for 1 hour instead.[1]
      
  • Workup: Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc (50 mL).

  • Wash: Wash with water (

    
     mL) and Brine (
    
    
    
    mL).
    • Note: Do not wash with dilute HCl; the product will protonate and move to the aqueous layer.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from cold Hexane/EtOAc or column chromatography (SiO2, Hexane:EtOAc 8:2).[1][2]

Reaction Pathway & Impurity Visualization

The following diagram illustrates the competitive pathways leading to the desired product versus critical impurities.

ReactionPathways SM1 1-Phenylpiperazine (Starting Material) Product Methyl 2-(4-phenylpiperazin-1-yl)acetate (Target Product) SM1->Product + Reagent / Base (Main Pathway) Reagent Methyl Chloroacetate Impurity_Acid IMP-B: Acid Impurity (Hydrolysis) Product->Impurity_Acid + H2O / H+ or OH- (Hydrolysis) Impurity_Quat IMP-C: Quaternary Salt (Over-Alkylation) Product->Impurity_Quat + Excess Reagent (Over-Alkylation) Impurity_Oxide IMP-E: N-Oxide (Oxidation) Product->Impurity_Oxide + O2 / Peroxides

Caption: Competitive reaction pathways showing the genesis of Quaternary (IMP-C) and Acid (IMP-B) impurities from the target product.

References

  • Synthesis of N-substituted piperazines via alkylation

    • Source: Guo, C. C., et al. (2009).[1][2] "Efficient synthesis of N-substituted piperazines." Synthetic Communications.

    • Context: Establishes the baseline protocol for mediated alkyl
    • URL:[Link][1][2]

  • Impurity Profiling in Piperazine Derivatives

    • Source: Raghavan, K., et al. (2006).[1][2] "Identification and characterization of potential impurities of quetiapine fumarate." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Validates the formation of N-oxide and over-alkylated quaternary salts in similar piperazine scaffolds.
    • URL:[Link]

  • Hydrolysis Kinetics of Methyl Esters

    • Source: Mabrouk, R., et al. (2006).[1][2] "Kinetic study of catalytic hydrolysis reaction of methyl acetate." International Journal of Science & Technology.[1][2]

    • Context: Provides mechanistic insight into the susceptibility of methyl acetate derivatives to hydrolysis under moist conditions.
    • URL:[Link][1][2]

  • Quaternary Ammonium Salt Formation

    • Source: Sommen, G., et al. (2003).[1][2] "Quaternary ammonium salts and their preparation." Tetrahedron Letters.

    • Context: Discusses the kinetics of tertiary amine alkylation leading to qu
    • URL:[Link][1][2]

Sources

Technical Support Center: Stability of Methyl Phenyl-Piperazin-1-yl-Acetate (MPPA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting portal for Methyl Phenyl-Piperazin-1-yl-Acetate (MPPA) . As an


-amino ester, MPPA presents distinct formulation and handling challenges. This guide is designed for researchers and drug development professionals to understand the chemical causality of its instability and implement field-proven protocols to ensure experimental integrity.
Core Degradation Mechanisms: The Causality of Instability

MPPA is structurally analogous to methylphenidate (substituting a piperidine ring with a piperazine ring). In aqueous solutions, MPPA is inherently labile and undergoes two primary degradation pathways:

  • Ester Hydrolysis: The methyl ester group is highly susceptible to both acid- and base-catalyzed hydrolysis. Water nucleophilically attacks the carbonyl carbon, cleaving the ester bond to yield the inactive metabolite (phenyl-piperazin-1-yl-acetic acid) and methanol[1].

  • Epimerization/Racemization: The proton attached to the

    
    -carbon (situated between the phenyl ring, piperazine ring, and ester carbonyl) is highly acidic. In neutral to basic conditions, hydroxide ions abstract this proton, forming a transient enolate intermediate that re-protonates to form epimers[2].
    

The Causality of pH Dependency: The stability of


-amino esters like MPPA is strictly pH-dependent. The minimum rate of hydrolysis occurs in the narrow pH window of 3.0 to 4.0 [3]. At this acidic pH, the basic secondary and tertiary nitrogens of the piperazine ring are fully protonated. This positive charge withdraws electron density and sterically shields the ester from nucleophilic attack, while remaining just above the extreme acidity threshold that would trigger acid-catalyzed cleavage.

DegradationPathway MPPA Methyl Phenyl-Piperazin-1-yl-Acetate (Intact Active Ester) Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) MPPA->Hydrolysis H2O, pH <3 or pH >5 Epimerization Alpha-Proton Abstraction (Base Catalyzed) MPPA->Epimerization OH-, pH >6 Acid Phenyl-Piperazin-1-yl-Acetic Acid (Hydrolyzed Metabolite) Hydrolysis->Acid Enolate Enolate Intermediate Epimerization->Enolate Epimer Epimerized MPPA (Diastereomeric Mixture) Enolate->Epimer H+ Re-addition Epimer->Hydrolysis H2O

Fig 1. Degradation pathways of MPPA in aqueous environments.

Troubleshooting Guides & FAQs

Q1: Why does my MPPA solution degrade completely within 48 hours at physiological pH (7.4)? A: At pH 7.4, the solution contains sufficient hydroxide ions to trigger rapid base-catalyzed ester hydrolysis. The


-amino ester structure is highly labile; higher temperatures (e.g., 37°C in biological assays) exponentially increase this degradation rate[4]. For in vitro assays, prepare MPPA stock solutions in anhydrous DMSO and spike them into the aqueous buffer immediately prior to the experiment.

Q2: How can I formulate MPPA for long-term aqueous storage? A: To achieve a viable shelf-life, the formulation must be buffered to a pH of 3.0–4.0 using an organic acid (e.g., citric or malic acid). Additionally, replacing at least 50% of the water with non-aqueous co-solvents (such as polyols or glycols) reduces the water activity (


) and drastically slows hydrolysis[2].

Q3: During HPLC-UV analysis, I observe a secondary peak appearing before the main hydrolysis peak. What is it? A: This is likely an epimer of MPPA. Before the ester bond fully hydrolyzes, basic conditions cause


-proton abstraction. The resulting enolate intermediate resolves into a mixture of stereoisomers. Because diastereomers have different physicochemical properties, they will separate on a standard reverse-phase C18 column.
Quantitative Data: pH and Temperature Effects

The following table summarizes the extrapolated kinetic stability of MPPA based on structurally analogous


-phenyl-piperazine/piperidine acetates.
Environmental ConditionpH LevelTemperature (°C)Dominant MechanismEstimated Half-Life (

)
Highly Acidic1.0 - 2.025°CAcid-Catalyzed Hydrolysis< 12 Hours
Optimal Buffer 3.0 - 4.0 4°C Stable (Protonated Amine) > 6 Months
Near Neutral6.0 - 7.020°CBase-Catalyzed Hydrolysis~ 48 - 100 Hours
Physiological7.437°CHydrolysis & Epimerization< 4 Hours
Highly Basic9.0+25°CRapid Saponification< 30 Minutes
Experimental Protocol: Kinetic Stability Profiling

To establish a self-validating stability profile for your specific MPPA batch, follow this forced degradation workflow. This protocol ensures that degradation is halted precisely at the sampling time, preventing artifactual degradation while samples wait in the HPLC autosampler queue.

Step 1: Buffer Preparation Prepare 50 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 7.4, and 9.0. Ensure ionic strength is normalized across all buffers using NaCl.

Step 2: Spiking and Incubation Dissolve MPPA in anhydrous acetonitrile to create a 10 mg/mL stock. Spike the stock into the prepared aqueous buffers to achieve a final concentration of 100 µg/mL (keep organic solvent < 1% v/v to maintain aqueous kinetics). Incubate aliquots in sealed amber vials at 20°C and 40°C.

Step 3: Self-Validating Quenching (Critical) At predetermined time points (0, 1, 4, 8, 24, 48 hours), extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of a quenching solution (0.1% Trifluoroacetic acid in acetonitrile). Causality: The TFA drops the pH to ~3.5 (the zone of maximum stability) and the acetonitrile precipitates buffer salts while halting kinetic activity. This ensures the HPLC reading perfectly reflects the exact time of extraction.

Step 4: HPLC-UV Analysis Analyze the quenched samples using a Reverse-Phase C18 column.

  • Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: 210 nm (carbonyl) and 254 nm (phenyl ring).

  • Data: Plot the natural log of the intact MPPA peak area versus time to calculate the first-order degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

ExperimentalWorkflow Prep 1. Sample Prep (Aqueous Buffers) Incubate 2. Incubation (Controlled Temp) Prep->Incubate Quench 3. Acidic Quench (0.1% TFA, pH 3.5) Incubate->Quench HPLC 4. HPLC-UV (Quantification) Quench->HPLC Data 5. Kinetic Modeling (t1/2 Calculation) HPLC->Data

Fig 2. Self-validating experimental workflow for MPPA kinetic stability profiling.

References
  • Title: Methyl Nicotinate – Mycophenolate Mofetil | Trissel's Stability of Compounded Formulations, 6th Edition[3] Source: PharmacyLibrary URL: [Link]

  • Title: Methylphenidate solution and associated methods of administration and production (US7691880B2)[2] Source: Google Patents / Durect Corp URL:

  • Title: Understanding the chemical basis of drug stability and degradation[1] Source: The Pharmaceutical Journal URL: [Link]

  • Title: Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback and water louse[4] Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation & Comparative

Validated analytical standards for methyl phenyl-piperazin-1-yl-acetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and toxicologists evaluating and validating analytical standards for methyl phenyl-piperazin-1-yl-acetate , a critical compound in pharmaceutical impurity profiling and forensic toxicological screening.

Methyl phenyl-piperazin-1-yl-acetate is a structurally complex molecule featuring a basic piperazine ring and a highly labile methyl ester group. When developing quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the choice and validation of the analytical standard dictate the reliability of the entire assay.

As an application scientist, you must account for the following mechanistic challenges when selecting and utilizing this standard:

  • Ester Lability and Hydrolysis: The methyl acetate moiety is highly susceptible to chemical and enzymatic hydrolysis, rapidly degrading into phenyl-piperazin-1-yl-acetic acid in biological matrices or unbuffered aqueous solutions. Therefore, your standard must be validated for short-term benchtop and long-term storage stability in acidified organic solvents (e.g., 0.1% formic acid in methanol) to arrest esterase activity and chemical degradation.

  • Piperazine Ionization Dynamics: The piperazine ring contains two nitrogen atoms, leading to distinct protonation states. In positive electrospray ionization (ESI+), this dual basicity can cause severe peak tailing and variable ionization efficiency if the mobile phase pH is not strictly controlled. A highly pure, validated standard is required to optimize the buffer capacity (e.g., using ammonium formate) to ensure reproducible retention times.

  • Fragmentation Cross-Talk: Unlike piperidine-based analogs (such as methylphenidate), the piperazine ring yields specific collision-induced dissociation (CID) fragments. An exact-titer standard is necessary to map these Multiple Reaction Monitoring (MRM) transitions accurately, preventing false positives caused by isobaric interference from structurally similar New Psychoactive Substances (NPS) or pharmaceutical synthesis byproducts.

Objective Comparison of Analytical Standards

When procuring or synthesizing methyl phenyl-piperazin-1-yl-acetate for quantitative analysis, laboratories typically choose between three tiers of reference materials. The table below objectively compares their performance metrics.

Performance MetricCertified Reference Material (CRM)Research-Grade (RG) StandardIn-House Synthesized Standard
Purity & Titer >98% (Exact titer assigned via qNMR)>95% (Nominal purity, no exact titer)Variable (Requires internal qNMR validation)
Traceability ISO 17034 / ISO/IEC 17025 compliantNon-traceableTraceable only if calibrated against a CRM
Isotopic Labeling Often available (e.g., D5 or 13C-labeled)Rarely availableRequires complex custom synthesis
Best Application Regulated bioanalysis, FDA/ASB submissionsQualitative screening, early method scoutingHigh-volume preclinical screening
Cost-Efficiency Low (High upfront cost per mg)MediumHigh (If synthesis capabilities exist)

Recommendation: For regulated pharmacokinetic studies or forensic reporting, CRM-grade standards paired with a stable isotope-labeled internal standard (SIL-IS) are mandatory to correct for matrix effects and ensure compliance with regulatory guidelines [1][2].

Multiplexed Validation Workflow

StandardValidation N1 Methyl phenyl-piperazin-1-yl-acetate Standard Acquisition N2 Structural & Isotopic Identity (1H/13C NMR, HRMS) N1->N2 N3 Purity & Concentration Assignment (qNMR, LC-UV/DAD) N2->N3 N4 Bioanalytical Method Validation (FDA & ANSI/ASB 036) N3->N4 N5 Matrix Effect & Recovery (Post-Extraction Addition) N4->N5 N6 Stability Assessment (Ester Hydrolysis Check) N4->N6 N7 Quantitative LC-MS/MS (MRM Transitions) N4->N7

Validation workflow for piperazine acetate standards following FDA and ANSI/ASB 036 guidelines.

Self-Validating Experimental Protocol: LC-MS/MS Method Validation

To establish a self-validating system, the analytical method must continuously prove its own accuracy. The following protocol aligns with the FDA's Analytical Procedures and Methods Validation for Drugs and Biologics [1] and the ANSI/ASB Standard 036 (formerly SWGTOX) for forensic toxicology [2].

Step 1: Preparation of Calibrators and QC Samples
  • Stock Solution: Reconstitute the methyl phenyl-piperazin-1-yl-acetate CRM in acidified methanol (0.1% formic acid) to yield a 1.0 mg/mL stock. The acid prevents spontaneous ester hydrolysis.

  • Working Solutions: Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of the matched stable isotope-labeled standard (e.g., Methyl phenyl-piperazin-1-yl-acetate-D5). The IS acts as the internal self-correcting mechanism for extraction losses and ionization suppression.

Step 2: Chromatographic Separation and MRM Optimization
  • Column Selection: Utilize a Biphenyl LC column (e.g., 50 x 2.1 mm, 1.7 µm). The biphenyl stationary phase provides enhanced pi-pi interactions with the phenyl ring, offering superior retention over standard C18 columns for basic, aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water (Buffers the piperazine nitrogens).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Tuning: Infuse the standard directly into the mass spectrometer. Identify the precursor ion

    
     and optimize collision energies for the two most abundant product ions (one for quantitation, one for qualitative confirmation).
    
Step 3: Matrix Effect and Recovery Evaluation (Post-Extraction Addition)

To ensure the trustworthiness of the assay, matrix effects (ion suppression/enhancement) must be quantified:

  • Extract blank matrix samples (e.g., plasma or urine) from 6 independent sources using solid-phase extraction (SPE).

  • Set A (Neat): Spike the standard into the mobile phase at low and high QC levels.

  • Set B (Post-Extraction): Spike the standard into the extracted blank matrices at the same QC levels.

  • Set C (Pre-Extraction): Spike the standard into the blank matrices before extraction.

  • Calculation:

    • Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) x 100.

    • Extraction Recovery (%) = (Peak Area Set C / Peak Area Set B) x 100.

    • Causality: If the Matrix Effect deviates beyond ±20%, the SIL-IS must demonstrate an identical deviation to prove the assay is self-correcting [2].

Step 4: Stability Testing (The Hydrolysis Check)

Because of the labile acetate group, stability is the most critical failure point.

  • Benchtop Stability: Leave low and high QC samples at room temperature for 24 hours. Analyze against a freshly prepared calibration curve. A drop in concentration >15% indicates active ester hydrolysis, necessitating the addition of an esterase inhibitor (e.g., sodium fluoride) during sample collection.

  • Autosampler Stability: Evaluate the stability of the processed samples in the autosampler (typically 4°C) for 48 hours to ensure large analytical batches remain viable.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Center for Drug Evaluation and Research (CDER). Retrieved from[Link][1][2]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) / American Academy of Forensic Sciences. (2013/2019). Standard Practices for Method Validation in Forensic Toxicology (Adopted as ANSI/ASB Standard 036). Journal of Analytical Toxicology. Retrieved from[Link][3][4]

Sources

IR Spectroscopy Peaks for Ester Carbonyl in Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis of the infrared (IR) spectroscopic signatures of ester carbonyls within piperazine scaffolds. In drug development, piperazine is a privileged pharmacophore, often derivatized with ester-containing groups to modulate lipophilicity (prodrugs) or as protecting groups (carbamates).

Critical Distinction: The term "ester" in piperazine chemistry often conflates two distinct chemical environments with significantly different IR signatures:

  • Carbamates (Urethanes): The carbonyl is directly bonded to the piperazine nitrogen (

    
    ).
    
  • Distal Aliphatic Esters: The carbonyl is separated from the piperazine ring by an alkyl spacer (

    
    ).
    

This guide differentiates these species based on electronic causality (resonance vs. induction) and provides validated peak ranges.

Theoretical Framework & Electronic Effects

To accurately interpret IR spectra, one must understand the competing electronic forces acting on the carbonyl bond force constant (


). The stretching frequency (

) is proportional to

.
The Carbamate Anomaly (Resonance Dominance)

In piperazine carbamates (e.g.,


-Boc, 

-Cbz,

-COOEt), the nitrogen lone pair participates in resonance delocalization with the carbonyl.
  • Mechanism: The resonance contributor (

    
    ) increases the single-bond character of the carbonyl.
    
  • Result: A decrease in bond order reduces the force constant, causing a redshift (lower wavenumber) compared to standard aliphatic esters.

  • Typical Range: 1680–1710 cm⁻¹.

The Distal Ester (Inductive Dominance)

In side-chain esters (e.g., piperazine-1-acetic acid ethyl ester), the nitrogen is separated from the carbonyl by methylene groups.

  • Mechanism: The electronegative nitrogen (especially if protonated) exerts an electron-withdrawing inductive effect (-I).

  • Result: This shortens the

    
     bond, increasing the force constant and causing a blueshift  (higher wavenumber).
    
  • Typical Range: 1735–1755 cm⁻¹.

Comparative Data Analysis

The following tables synthesize experimental data for common piperazine derivatives.

Table 1: Carbamates (Direct N-Substitution)

Note: These are often misidentified as simple esters.

Compound ClassStructureCarbonyl (

) Peak
Electronic Driver

-Boc-piperazine

-Butyl carbamate
1680 – 1695 cm⁻¹ Strong Resonance (

)

-Cbz-piperazine
Benzyl carbamate1690 – 1710 cm⁻¹ Resonance + Phenyl conjugation
Ethyl 1-piperazinecarboxylate Ethyl carbamate1695 – 1715 cm⁻¹ Resonance
Table 2: Distal Aliphatic Esters (Side Chains)

Note: These follow standard "Rule of 3" for esters but are influenced by the basic nitrogen.

Compound ClassStructureCarbonyl (

) Peak
Electronic Driver
Piperazine-1-acetate

1735 – 1750 cm⁻¹ Inductive (-I) from N
Piperazine-1-propionate

1730 – 1745 cm⁻¹ Weak Inductive decay

-Unsaturated

1715 – 1730 cm⁻¹ Conjugation (Redshift)
Table 3: Impact of Salt Formation (HCl Salts)

Protonation drastically alters the electronic landscape.

StateElectronic ChangeShift DirectionMagnitude
Free Base Lone pair available for resonance/inductionBaseline-
HCl Salt (Carbamate) Distal N protonated (N4); N1 (amide) unaffectedMinimal Shift

2-5 cm⁻¹
HCl Salt (Distal Ester) Proximal N protonated (

)
Strong Blueshift +10-20 cm⁻¹ (up to 1760)

Structural Visualization (Pathway Logic)

The following diagram illustrates the decision logic for assigning carbonyl peaks in piperazine derivatives based on structural connectivity.

PiperazineIR Start Unknown Piperazine Derivative CheckLink Is C=O attached to Piperazine Nitrogen? Start->CheckLink YesLink YES: Carbamate Linkage (Urethane) CheckLink->YesLink Direct Bond NoLink NO: Distal Ester Linkage (Alkyl Spacer) CheckLink->NoLink Alkyl Spacer Resonance Dominant Effect: Resonance Delocalization (Lowers Frequency) YesLink->Resonance Induction Dominant Effect: Inductive Withdrawal (Raises Frequency) NoLink->Induction RangeCarb Expected Range: 1680 - 1715 cm⁻¹ Resonance->RangeCarb RangeEst Expected Range: 1735 - 1760 cm⁻¹ Induction->RangeEst Protonation Check Salt Form (HCl) RangeEst->Protonation Shift If Protonated (N+): Strong Blueshift (>1750 cm⁻¹) Protonation->Shift Proximal N+

Figure 1: Decision tree for distinguishing piperazine carbamates from distal esters based on IR frequency shifts.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity (E-E-A-T), follow this standardized protocol for semi-solid or solid piperazine derivatives.

Sample Preparation (ATR Method)
  • Rationale: Piperazine esters are often oils or low-melting solids. Attenuated Total Reflectance (ATR) is superior to KBr pellets due to hygroscopicity of piperazine salts.

  • Step 1: Clean crystal (Diamond/ZnSe) with isopropanol. Verify background energy profile.

  • Step 2: Apply sample.

    • Solids: Apply high pressure (clamp) to ensure optical contact.

    • Oils: Cover crystal surface completely.

  • Step 3 (Validation): Check the C-H stretch region (2800-3000 cm⁻¹) .

    • Criterion: If C-H peaks are < 5% transmittance (saturated), the detector is swamped. Reduce sample thickness or path length.

Data Interpretation Workflow
  • Locate Carbonyl: Scan 1650–1780 cm⁻¹. Identify the strongest peak.[1]

  • Check Fingerprint: Look for the "Rule of Three" for esters:

    • 
       stretch (~1700-1750 cm⁻¹)[2][3][4][5][6]
      
    • 
       stretch (1150-1250 cm⁻¹)
      
    • 
       stretch (1050-1150 cm⁻¹)
      
  • Differentiate Amide: If a peak exists at ~1650 cm⁻¹ (Amide I) and ~1550 cm⁻¹ (Amide II), the sample may be a piperazine amide, not an ester.

  • Verify Salt State: Broad ammonium bands (

    
    ) at 2400-3000 cm⁻¹ indicate a salt form, necessitating a shift in expected carbonyl values (see Table 3).
    

References

  • National Institute of Standards and Technology (NIST). t-Butyl 1-piperazinecarboxylate IR Spectrum.[7] NIST Chemistry WebBook, SRD 69. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). [Link]

  • Royal Society of Chemistry. An integrated flow and microwave approach to a broad spectrum kinase inhibitor (Supplementary Info). (2015).[8][9] (Data source for Boc-piperazine peaks). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Esters. (2023). [Link]

  • National Institutes of Health (NIH). 1-Piperazinecarboxylic acid, ethyl ester (PubChem Compound Summary). [Link]

Sources

Comparative pharmacokinetics of piperazine acetate prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter promising active pharmaceutical ingredients (APIs) that exhibit high target affinity in vitro but fail in preclinical stages due to sub-optimal physicochemical properties. Approximately 37% of top oral drugs suffer from poor aqueous solubility, leading to severe pharmacokinetic bottlenecks[1].

To overcome these limitations, the design of piperazine acetate (or piperazinylalkyl ester) prodrugs has emerged as a highly effective molecular modification strategy. By temporarily masking the active parent drug with a piperazine-based moiety, we can precisely engineer the molecule's solubility, lipophilicity, and membrane permeability, relying on endogenous esterases to regenerate the active compound in vivo.

This guide objectively compares the pharmacokinetic performance of piperazine acetate/ester prodrugs against their parent compounds across two distinct therapeutic domains: Transdermal NSAID delivery and Oncology.

Mechanistic Rationale: The Piperazine Advantage

The selection of a piperazine acetate linkage is not arbitrary; it is a deliberate pharmacokinetic design choice driven by the unique chemical properties of the piperazine scaffold[2]:

  • pH-Dependent Ionization (The N-4 Amine): The N-4 nitrogen of the piperazine ring acts as a basic amine. At slightly acidic pH levels, it becomes protonated, drastically increasing the aqueous solubility of the formulation. At physiological pH, the equilibrium shifts toward the unionized form, enhancing lipophilicity and driving membrane permeation[3].

  • Stereochemically Neutral Linkage (The N-1 Amine): The N-1 nitrogen provides a versatile, high-yield attachment point for acetate or ester linkages without introducing a new stereocenter, simplifying synthesis and regulatory characterization[2].

  • Rapid Bioconversion: Acetate and ester linkages are rapidly cleaved by ubiquitous non-specific esterases in the plasma and skin, ensuring that the prodrug does not exhibit unintended off-target effects before releasing the active pharmacophore[1].

Activation Prodrug Piperazine Acetate Prodrug Circulation Systemic/Transdermal Absorption Prodrug->Circulation pH-dependent ionization Esterase Esterase Cleavage Circulation->Esterase Distribution ActiveDrug Active Parent Drug Esterase->ActiveDrug Hydrolysis Byproduct Piperazine Byproduct Esterase->Byproduct Cleavage

Pharmacokinetic activation pathway of piperazine acetate prodrugs via esterase cleavage.

Comparative Pharmacokinetics: Oncology (Podophyllotoxin vs. Piperazine Acetate Derivatives)

Podophyllotoxin is a potent natural product that inhibits microtubule assembly. However, its clinical translation is severely hindered by poor water solubility, high systemic toxicity, and a lack of tumor selectivity.

By synthesizing piperazine acetate podophyllotoxin ester derivatives (specifically the "C5" derivative), researchers successfully targeted the colchicine binding pocket of tubulin while fundamentally altering the drug's pharmacokinetic profile[4]. The piperazine moiety increased aqueous solubility, allowing for better systemic distribution, while the ester linkage ensured targeted release.

Table 1: Pharmacokinetic & Pharmacodynamic Comparison in Oncology

ParameterParent Drug (Podophyllotoxin)Piperazine Acetate Derivative (C5)
Aqueous Solubility Poor (<0.1 mg/mL)Significantly Enhanced
Target Mechanism Tubulin DepolymerizationTubulin Depolymerization (Colchicine pocket)
Cytotoxicity (MCF-7) High (Non-selective toxicity)IC50 = 2.78 ± 0.15 μM (Highly selective)
Cell Cycle Impact G2/M Phase ArrestG2/M Phase Arrest & Microtubule disruption
Off-Target Toxicity High damage to non-cancer cellsMinimal damage to non-cancer cells

Data supported by in vitro evaluations of podophyllotoxin piperazine acetate ester derivatives[4].

Comparative Pharmacokinetics: Transdermal Delivery (NSAIDs vs. Piperazinylalkyl Esters)

Oral administration of NSAIDs like 6-methoxy-2-naphthylacetic acid (6-MNA) and Naproxen often causes severe gastrointestinal ulceration. Transdermal delivery bypasses the GI tract, but the skin's biphasic nature (a lipophilic stratum corneum over an aqueous epidermis) blocks the permeation of highly lipophilic or highly hydrophilic drugs.

Piperazinylalkyl ester prodrugs solve this via a self-adjusting physicochemical shift. At the pH of the skin surface (pH 5.0), the prodrugs exhibit high aqueous solubility. As they permeate into the physiological environment (pH 7.4), they become highly lipophilic (LogP = 0.7–3.9), driving deep tissue penetration[3],[5].

Table 2: Pharmacokinetic Comparison of 6-MNA vs. Piperazinylalkyl Ester Prodrug (5b)

ParameterParent Drug (6-MNA)Piperazinylalkyl Ester Prodrug (5b)
Aqueous Solubility (pH 5.0) Low (Primarily unionized)High (Protonated N-4 amine)
Lipophilicity (pH 7.4) ModerateHigh (Increased unionized fraction)
Skin Permeation (pH 5.0) Baseline (1x)7.9-fold enhancement
Skin Permeation (pH 7.4) Baseline (1x)11.2-fold enhancement
Enzymatic Half-Life (Serum) N/A (Active form)Rapid cleavage (10–60 min)

Data derived from in vitro permeation studies using rat and human skin models[3],[5].

Experimental Methodology: Self-Validating Pharmacokinetic Profiling

To ensure scientific integrity, the evaluation of prodrugs must utilize a self-validating system. The protocol below details the methodology for assessing transdermal permeation and enzymatic hydrolysis. Crucially, it incorporates mass-balance tracking and esterase inhibitors to definitively prove that prodrug conversion is enzymatically driven, rather than a result of spontaneous chemical degradation.

Protocol: In Vitro Permeation and Enzymatic Hydrolysis Assay

Phase 1: Enzymatic vs. Chemical Hydrolysis (Stability Profiling)

  • Preparation: Prepare 100 μM solutions of the piperazine acetate prodrug in three distinct media:

    • Buffer A (pH 5.0 - simulating skin surface).

    • Buffer B (pH 7.4 - simulating systemic pH).

    • 80% Human Serum (pH 7.4 - simulating systemic enzymatic activity).

  • Control Implementation (Critical Step): To a parallel 80% Human Serum sample, add 1 mM of bis-p-nitrophenyl phosphate (a broad-spectrum esterase inhibitor). This isolates chemical hydrolysis from enzymatic cleavage.

  • Incubation & Sampling: Incubate all samples at 37°C. Extract 50 μL aliquots at 0, 10, 30, 60, and 120 minutes. Quench immediately with 150 μL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Mass Balance Quantification: Analyze via LC-MS/MS. You must monitor both the disappearance of the prodrug and the equimolar appearance of the parent drug. A 1:1 molar conversion validates the cleavage mechanism and rules out alternative degradation pathways.

Phase 2: Franz Cell Permeation Assay

  • Assembly: Mount excised skin models (e.g., post-mortem human skin or rat skin) between the donor and receptor compartments of a Franz diffusion cell.

  • Dosing: Apply a saturated solution of the prodrug (formulated at pH 5.0) to the donor compartment. Fill the receptor compartment with PBS (pH 7.4) maintained at 37°C.

  • Sampling: Withdraw 200 μL from the receptor compartment at regular intervals over 24 hours, replacing the volume with fresh PBS to maintain sink conditions.

  • Analysis: Calculate the steady-state flux (

    
    ) and compare the permeation coefficient of the prodrug against the parent API control.
    

Workflow Step1 1. Synthesis & Purification Step2 2. Physicochemical Profiling (pH 5.0 / 7.4) Step1->Step2 Step3 3. Stability & Hydrolysis (Buffer vs. Serum) Step2->Step3 Step4 4. In Vitro Permeation (Franz Cell) Step3->Step4 Step5 5. LC-MS/MS Pharmacokinetic Modeling Step4->Step5

Step-by-step experimental workflow for pharmacokinetic profiling of prodrugs.

References

1.[1] The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Institutes of Health (PMC). Available at:[Link] 2.[3] Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. National Institutes of Health (PMC). Available at:[Link] 3.[5] Piperazinylalkyl prodrugs of naproxen improve in vitro skin permeation. National Institutes of Health (PubMed). Available at:[Link] 4.[2] Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health (PMC). Available at:[Link] 5.[4] Design and synthesis of piperazine acetate podophyllotoxin ester derivatives targeting tubulin depolymerization as new anticancer agents. National Institutes of Health (PubMed). Available at:[Link]

Sources

Safety Operating Guide

Field Guide: Safe Disposal of Methyl Phenyl-Piperazin-1-yl-Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat disposal as an afterthought to synthesis. However, handling Methyl phenyl-piperazin-1-yl-acetate requires a nuanced understanding of its functional groups. This compound is not merely "organic waste"; it is a functionalized piperazine ester .

Its disposal profile is dictated by two competing moieties:[1][2]

  • The Piperazine Ring: A secondary/tertiary amine structure that acts as a base and a potential sensitizer. It creates exothermic risks if blindly dumped into acidic waste streams.

  • The Methyl Ester: A hydrolyzable group that contributes to flammability and organic solvent compatibility.

This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven, self-validating disposal protocol.

Part 1: Chemical Identity & Hazard Characterization

Goal: Define the enemy. Know exactly what you are discarding to prevent cross-reactivity.

The following table summarizes the physico-chemical properties that directly dictate disposal logistics.

PropertyValue / CharacteristicDisposal Implication
Functional Group Piperazine (Amine) + EsterDO NOT MIX WITH ACIDS. Risk of violent exotherm and salt formation.
pH (1% soln) Alkaline (~9.0 - 11.0)Classify as Corrosive/Basic (if pH > 12.[3]5) or Basic Organic.
Flash Point Likely >60°C (Combustible)High BTU value; ideal for Fuel Blending/Incineration .
Reactivity Sensitive to strong oxidizersSegregate from nitric acid, perchlorates, and peroxides.
Toxicology Skin/Eye Corrosive, SensitizerZero-contact protocol. Double nitrile gloves required.
The "Piperazine Risk"

Piperazine derivatives are potent sensitizers. Inhalation of dust or aerosols during disposal can lead to occupational asthma. Wet methods are preferred over dry sweeping to prevent aerosolization.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

Goal: A protocol that checks itself. If the check fails, you do not proceed.

Before moving the container to the waste accumulation area, you must validate the state of the chemical.

The "Phase & pH" Validation Protocol:

  • Visual Phase Check: Is the waste clear or precipitating?

    • If precipitating: You likely mixed it with an incompatible solvent. STOP. Label as "Multiphase Waste" and do not consolidate further.

  • pH Strip Validation:

    • Dip a pH strip into the waste aliquot.

    • Requirement: pH must be > 7 .

    • Failure Mode: If pH is < 7, you have acidic contamination. Neutralize slowly with Sodium Bicarbonate before adding to the Basic Organic stream.

Visualization: Waste Classification Logic

The following decision tree guides you to the correct waste stream, preventing regulatory violations (RCRA).

WasteClassification Start Waste: Methyl Phenyl-Piperazin-1-yl-Acetate StateCheck Physical State? Start->StateCheck LiquidPath Liquid (Mother Liquor) StateCheck->LiquidPath SolidPath Solid (Powder/Filter Cake) StateCheck->SolidPath HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidPath->HalogenCheck BinC Bin C: Solid Hazardous Waste (Double Bagged) SolidPath->BinC pHCheck Check pH HalogenCheck->pHCheck No BinA Bin A: Halogenated Organic (Incineration) HalogenCheck->BinA Yes pHCheck->BinA pH < 7 (Contaminated/Unknown) BinB Bin B: Non-Halogenated Organic (Fuel Blending) pHCheck->BinB pH > 7 (Confirmed Basic)

Caption: Logic flow for segregating piperazine ester waste into compliant RCRA streams.

Part 3: The Disposal Protocol (Step-by-Step)
Scenario A: Liquid Waste (Mother Liquors/Reaction Mixtures)

Primary Hazard: Flammability & Corrosivity. RCRA Codes: D001 (Ignitable), D002 (Corrosive - if pH > 12.5).

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal if the solution is highly alkaline, as piperazines can corrode aluminum over time.

  • Segregation: Ensure the waste carboy is labeled "Basic Organic Waste" .

    • Critical: Verify the carboy does NOT contain acids.[2]

  • Transfer: Use a funnel with a splash guard. Pour slowly to avoid splashing (corrosive risk).

  • Labeling:

    • Chemical Name: "Methyl phenyl-piperazin-1-yl-acetate solution".

    • Constituents: List solvents (e.g., "70% Ethyl Acetate, 30% Piperazine derivative").

    • Hazard Checkbox: Flammable, Corrosive, Toxic.

Scenario B: Solid Waste (Expired Solids/Spill Debris)

Primary Hazard: Dust inhalation (Sensitization).

  • Wetting: If the powder is dry and fine, lightly mist with an inert solvent (like mineral oil or water, if compatible) to suppress dust before transfer.

  • Double Bagging: Place the solid waste into a clear polyethylene bag (4 mil thickness). Seal with tape. Place this bag into a second bag.

  • Tagging: Attach a hazardous waste tag to the outer bag.

  • Disposal: Place in the "Solid Hazardous Waste" drum (Fiber drum or poly drum).

Part 4: Emergency Contingencies (Spill Response)

Goal: Immediate containment to prevent environmental release or exposure.

If a spill occurs, do not panic. Follow the C.I.N.P. protocol: C ontain, I solate, N eutralize, P ackage.[2]

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Resp + Double Nitrile) Assess->PPE Contain 3. Containment (Absorbent Snakes) PPE->Contain Neutralize 4. Neutralize/Absorb (Use Vermiculite/Sand) Contain->Neutralize Package 5. Package & Label (Hazardous Waste Tag) Neutralize->Package Package->Assess Residue Remaining?

Caption: C.I.N.P. workflow for managing piperazine derivative spills.

Specific Neutralization Note: Do not use strong acids to neutralize a piperazine spill, as this generates heat and fumes. Use an inert absorbent (Vermiculite, Diatomaceous Earth) or a specific "Organic Base Neutralizer" (citric acid based) only if you are trained to handle the exotherm.

Part 5: Regulatory Compliance & Documentation

For the United States (RCRA) and EU (REACH), adherence to documentation is mandatory.

  • US RCRA Waste Codes:

    • D001: If the waste is in a flammable solvent (Flash point < 60°C).

    • D002: If the waste is aqueous and pH > 12.5.[3][4]

    • None (Non-Regulated): If solid and not characteristic. However, best practice is to manage as "Non-RCRA Regulated Hazardous Waste" due to toxicity.

  • Destruction Method: The only acceptable destruction method for piperazine pharmaceuticals/intermediates is High-Temperature Incineration to ensure complete breakdown of the nitrogen heterocycle.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Management Systems. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl phenyl-piperazin-1-YL-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for Methyl Phenyl-piperazin-1-yl-acetate Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary & Chemical Context

Methyl phenyl-piperazin-1-yl-acetate (often chemically identified as Methyl 2-(4-phenylpiperazin-1-yl)acetate) is a significant heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact ester may be sparse in public databases, its structural components—N-phenylpiperazine and an alpha-amino ester —dictate a strict safety profile. We must apply the Precautionary Principle .

Critical Hazard Profile:

  • Corrosivity/Irritation: The piperazine moiety is a strong base; hydrolysis of the ester can yield acidic byproducts. Treat as a potential skin/eye corrosive (H314) or severe irritant (H319).

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.

  • Bioactivity: Due to its use as a drug scaffold, assume pharmacological activity (toxicity) upon absorption.

Risk Assessment & Hazard Classification

Before selecting PPE, we must define the enemy. This molecule presents a dual-threat: chemical burn potential and systemic toxicity.

Hazard ClassGHS Code (Predicted)Mechanism of Action
Acute Toxicity (Oral/Dermal) H301 / H311Phenylpiperazine core is toxic if swallowed or in contact with skin.
Skin Corrosion/Irritation H314 / H315Secondary/Tertiary amines cause alkaline burns; esters degrease skin.
Sensitization H334Potential to cause allergy or asthma symptoms if inhaled (Piperazine effect).
Eye Damage H318Risk of irreversible corneal damage due to alkalinity.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." The following matrix is designed for Zero-Contact handling.

A. Hand Protection (The "Double-Shell" Protocol)

Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with piperazines in organic solvents (DCM, Ethyl Acetate).

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer:

    • Solids/Weighing: 5-8 mil Extended Cuff Nitrile.

    • Solutions/Synthesis:Silver Shield® (Laminate) or Viton® if working with halogenated solvents.

  • Why? Piperazines are semi-volatile amines that can permeate nitrile. Laminate films provide >480 min breakthrough time.

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) pre-filters.

    • Note: N95 is insufficient for organic vapors generated during ester hydrolysis.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are prohibited due to the risk of caustic splashes bypassing the side shields.

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Decision Logic: PPE Selection

Use this logic flow to determine the required PPE based on your specific operation.

PPE_Decision_Tree Start Start: Handling Methyl phenyl-piperazin-1-yl-acetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Level1 LEVEL 1 PPE: Nitrile Double Glove Splash Goggles Fume Hood Quant->Level1 No Level2 LEVEL 2 PPE: Tyvek Sleeves P100 Resp (if open) Double Nitrile (Extended) Quant->Level2 Yes (Dust Risk) Solvent->Level1 Aqueous/Alcohol Level3 LEVEL 3 PPE: Silver Shield Laminate Gloves Full Face Respirator Chemical Apron Solvent->Level3 DCM/DMF/DMSO

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that organic solvents (DCM/DMF) significantly increase skin permeation risks.

Operational Protocol: Safe Handling

Phase 1: Weighing (Highest Dust Risk)
  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing fan. Piperazine derivatives are often static-prone, causing "fly-away" powder that contaminates surfaces.

  • Technique:

    • Pre-weigh the receiving vessel (tare).

    • Add solid using a disposable anti-static spatula.

    • Immediately cap the vessel before removing it from the balance enclosure.

    • Wipe the exterior of the vessel with a methanol-dampened Kimwipe (dispose of as haz waste).

Phase 2: Synthesis & Transfer
  • Cannula Transfer: Avoid open pouring. Use positive pressure cannula transfer for solutions to prevent aerosolization.

  • Temperature: If heating, ensure a reflux condenser is active. The ester functionality may transesterify or hydrolyze, releasing vapors.

  • Quenching: Do not add water directly to the hot reaction. Cool to 0°C first to control exotherms from amine/ester hydrolysis.

Emergency Response & Spill Cleanup

In the event of a spill, speed and containment are vital.[1][2][3]

Spill_Response Alert 1. ALERT Evacuate immediate area Notify EHS PPE 2. DON PPE Full Face Resp (OV/P100) Silver Shield Gloves Alert->PPE Contain 3. CONTAIN Surround with absorbent socks PPE->Contain Neutralize 4. NEUTRALIZE Apply weak acid (Citric) if amine odor strong Contain->Neutralize Absorb 5. ABSORB Use Vermiculite or Chem-Sorb pads Neutralize->Absorb Dispose 6. DISPOSE Double bag -> Haz Waste Label: 'Toxic/Corrosive' Absorb->Dispose

Figure 2: Step-by-step workflow for managing spills of piperazine derivatives. Neutralization is optional but recommended if the specific derivative has high vapor pressure.

Disposal Considerations

  • Segregation: Do not mix with Oxidizers (Nitric acid, Peroxides) or Strong Acids . The amine group can react violently or form heat-labile salts.

  • Labeling: Waste containers must be labeled "Organic Alkali" or "Toxic Organic."

  • Decontamination: Glassware should be rinsed with dilute acetic acid (to protonate the amine, making it water-soluble) followed by water and acetone, before general washing.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Phenylpiperazine (CAS 92-54-6).[4] National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.